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  • Product: 1-Methyl-1,3,5-triazinane-2,4,6-trione
  • CAS: 6726-47-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Enzymatic Reactivity of N-Methylisocyanuric Acid: A Comprehensive Technical Guide

Executive Summary N-Methylisocyanuric acid (1-methyl-1,3,5-triazinane-2,4,6-trione) is a critical fine chemical intermediate, representing the monoalkylated derivative of cyanuric acid. It holds significant relevance in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylisocyanuric acid (1-methyl-1,3,5-triazinane-2,4,6-trione) is a critical fine chemical intermediate, representing the monoalkylated derivative of cyanuric acid. It holds significant relevance in the synthesis of cross-linked polymers, agricultural chemicals, and in the study of environmental biodegradation pathways—particularly concerning swimming pool water stabilization and s-triazine herbicide metabolism. This whitepaper provides a rigorous examination of its physicochemical characteristics, modern synthesis methodologies, and enzymatic degradation kinetics, serving as an authoritative resource for researchers and drug development professionals.

Physicochemical Characteristics & Structural Dynamics

Understanding the physicochemical behavior of N-Methylisocyanuric acid is essential for optimizing its utility in synthetic workflows and enzymatic assays. The molecule exhibits tautomerism, oscillating between its keto (trione) and enol (triol) forms. In aqueous environments at physiological pH, the keto form is overwhelmingly favored, which dictates its interaction with hydrolytic enzymes.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-Methyl-1,3,5-triazinane-2,4,6-trione
Molecular Formula C₄H₅N₃O₃
Molecular Weight 143.10 g/mol
UV Extinction Coefficient (ε) 9,500 cm⁻¹ M⁻¹ (1)[1]
¹H NMR (DMSO-d₆) Imide (NH) at ~δ 11.56 ppm (s, 2H); N-CH₃ at ~δ 3.20 ppm (s, 3H)
Tautomerism Keto-enol equilibrium (Keto form predominates in aqueous media)
Solubility Profile Soluble in polar aprotic solvents (DMSO), moderate in water and alcohols

The solubility profile of N-Methylisocyanuric acid is a critical parameter. While traditionally known for low solubility in non-polar organic solvents, it exhibits favorable solubility in polar aprotic solvents like DMSO and moderate solubility in water and alcohols (2)[2]. The established UV extinction coefficient allows for precise spectrophotometric tracking of the compound during enzymatic degradation assays.

Modern Synthesis and Purification Methodologies

The Causality of Experimental Design

Historically, the direct alkylation of cyanuric acid required extreme temperatures (≥150°C) due to its poor solubility in organic solvents. This thermodynamic brute-forcing led to low yields, thermal decomposition, and poor selectivity (2)[2].

Modern one-pot synthesis circumvents this by utilizing dihalogenated isocyanuric acid derivatives (e.g., sodium dichloroisocyanurate). The presence of halogen atoms significantly enhances aqueous solubility, allowing the reaction to proceed at mild temperatures (0°C–40°C). This temperature control is the primary causal factor in preventing sequential over-alkylation. The halogens act as leaving groups that temporarily alter the electronic distribution of the ring, facilitating a highly regioselective nucleophilic attack by the alkylating agent, ensuring high purity of the mono-alkylated product.

Step-by-Step Protocol: One-Pot Regioselective Synthesis
  • Precursor Solvation: Dissolve 1.0 molar equivalent of sodium dichloroisocyanurate dihydrate in a mixed solvent system (water and a water-soluble organic solvent like methanol at a 1:1 mass ratio) (2)[2].

  • Thermal Control & Alkylation: Cool the reaction vessel to 0°C–5°C. Slowly add 1.25 molar equivalents of dimethyl sulfate (hydrocarbonization agent) dropwise to maintain thermal control and prevent runaway exothermic degradation (3)[3].

  • Reaction Propagation: Allow the mixture to warm naturally to room temperature (20°C–30°C) and stir continuously for 1–2 hours.

  • Concentration: Distill off the solvent under reduced pressure to concentrate the crude product.

  • Washing and Isolation: Wash the concentrated residue with cold ethanol (0.5 to 3.0 times the mass of the crude) at 0°C to 5°C for 15 minutes. This step is critical for removing unreacted precursors and trace polyalkylated byproducts (3)[3].

  • Desiccation: Dry the purified solid under a vacuum at 40°C to yield high-purity N-Methylisocyanuric acid.

Synthesis A Dihalogenated Isocyanuric Acid Derivative C Water-Soluble Solvent Reaction (0-40°C) A->C B Hydrocarbonization Agent (e.g., Dimethyl Sulfate) B->C D Concentration & Washing (Alcohols) C->D Yield Optimization E N-Methylisocyanuric Acid (High Purity) D->E Isolation

Figure 1: One-pot regioselective synthesis workflow for N-Methylisocyanuric acid.

Enzymatic Reactivity and Biodegradation Kinetics

The environmental persistence of s-triazines has driven extensive research into microbial degradation pathways. Cyanuric acid hydrolase (CAH) is the primary enzyme responsible for the ring-cleavage of cyanuric acid, yielding biuret and carbon dioxide.

Interestingly, CAH exhibits highly narrow substrate specificity. While it readily hydrolyzes cyanuric acid and N-Methylisocyanuric acid, it shows zero discernible reactivity with N,N-dimethyl- or N,N,N-trimethylisocyanuric acid (4)[4]. This high degree of substrate discrimination highlights the steric constraints of the CAH active site, which can accommodate a single methyl group but sterically clashes with multiple or bulkier alkyl substitutions.

Comparative Kinetic Parameters of Cyanuric Acid Hydrolases
Enzyme SourceSubstrate kcat​ (s⁻¹) Km​ (µM) kcat​/Km​ (s⁻¹ M⁻¹)
AtzD (Pseudomonas sp. ADP) N-Methylisocyanuric acid3.1 ± 0.371 ± 104.4 × 10⁴
AtzD (Pseudomonas sp. ADP) Cyanuric acid6.8 ± 0.757 ± 101.2 × 10⁵
Fungal CAH (Ascomycota) N-Methylisocyanuric acidN/AN/A69% relative activity
Moorella thermoacetica CAH N-Methylisocyanuric acidN/AN/A<1% relative activity

Data synthesized from authoritative kinetic studies (5)[5], (6)[6], and (1)[1].

Mechanistic Causality

The enzymatic hydrolysis of N-Methylisocyanuric acid by AtzD (Pseudomonas sp. ADP) proceeds via a nucleophilic attack on the carbon atom adjacent to the methylated nitrogen. This forms an unstable intermediate, N-methylcarboxybiuret, which spontaneously decarboxylates to yield N-methylbiuret and CO₂ (1)[1]. The kcat​/Km​ value of 4.4 × 10⁴ s⁻¹ M⁻¹ indicates that N-Methylisocyanuric acid is an excellent substrate for AtzD, functioning at the same order of magnitude as the wild-type substrate (5)[5]. Conversely, CAH from the thermophile Moorella thermoacetica exhibits less than 1% relative activity toward the methylated analog, showcasing significant evolutionary divergence in active site architecture (6)[6].

EnzymaticDegradation Substrate N-Methylisocyanuric Acid Intermediate Enzyme-Substrate Complex Substrate->Intermediate Enzyme Cyanuric Acid Hydrolase (e.g., AtzD) Enzyme->Intermediate Product1 N-Methylcarboxybiuret Intermediate->Product1 Hydrolysis Product2 N-Methylbiuret + CO2 Product1->Product2 Spontaneous Decarboxylation

Figure 2: Enzymatic degradation pathway of N-Methylisocyanuric acid by CAH.

Self-Validating Experimental Protocols for Characterization

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol 1: Spectrophotometric Assay for CAH Activity

Purpose: To quantify the real-time degradation of N-Methylisocyanuric acid by measuring the decrease in UV absorbance.

  • Buffer Preparation: Prepare 25 mM Tris-HCl buffer, pH 8.2 (Optimal pH for AtzD activity) (5)[5].

  • Substrate Solution: Dissolve N-Methylisocyanuric acid in the buffer to a final concentration of 100 µM.

  • Baseline Establishment: Blank the spectrophotometer with the buffer at 214 nm (or the specific λmax for the compound).

  • Reaction Initiation: Add purified CAH enzyme (e.g., AtzD) to the cuvette.

  • Kinetic Tracking: Monitor the decrease in absorbance continuously for 5 minutes. Calculate the initial velocity using the extinction coefficient (ε = 9,500 cm⁻¹ M⁻¹) (1)[1].

  • Validation Check: A parallel control lacking the enzyme must be run simultaneously. It must show zero change in absorbance, confirming that degradation is strictly enzyme-mediated and not due to spontaneous hydrolysis in the buffer.

Protocol 2: Structural Verification via ¹H NMR

Purpose: To confirm the mono-alkylation and purity of the synthesized compound.

  • Sample Prep: Dissolve 10 mg of the synthesized N-Methylisocyanuric acid in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum at 500 MHz at 298 K.

  • Analysis: Identify the characteristic imide (NH) protons as a broad singlet around δ 11.56 ppm (integrating to 2H) (3)[3]. The N-CH₃ protons should appear as a sharp singlet near δ 3.20 ppm (integrating to 3H).

  • Validation Check: The absence of peaks around 3.20 ppm integrating to 6H or 9H confirms the absence of di- or tri-methylated byproducts, validating the absolute regioselectivity of the synthesis protocol.

References

  • Source: Google Patents (US20190161455A1)
  • Title: Method for producing n-(hydrocarbon)
  • Title: WO 2016/141026 A1 (Cyanuric Acid Hydrolase Variants)
  • Source: PubMed Central (PMC)
  • Title: Study on the health risk of cyanuric acid in swimming pool water and its prevention and control measures Source: ResearchGate / PMC URL
  • Title: On the Origins of Cyanuric Acid Hydrolase: Purification, Substrates, and Prevalence of AtzD from Pseudomonas sp.

Sources

Exploratory

Thermal Stability and Degradation Kinetics of N-Methylisocyanuric Acid: A Comprehensive Technical Guide

Executive Summary N-Methylisocyanuric acid (N-MCA) occupies a highly specialized intersection between supramolecular materials science and environmental biotechnology. Structurally, it is a mono-methylated derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylisocyanuric acid (N-MCA) occupies a highly specialized intersection between supramolecular materials science and environmental biotechnology. Structurally, it is a mono-methylated derivative of cyanuric acid. This seemingly simple single-methyl substitution fundamentally alters its thermodynamic behavior. In materials science, the methyl group acts as a steric blocker, dictating the thermal stability of hydrogen-bonded assemblies. In biotechnology, N-MCA serves as a highly specific substrate for extreme-temperature enzymatic degradation.

This whitepaper provides an in-depth analysis of the thermal stability of N-MCA, exploring both its intrinsic supramolecular thermodynamics and its susceptibility to high-temperature enzymatic hydrolysis.

Thermodynamic Profiling of N-MCA Assemblies

Mechanisms of Supramolecular Thermal Stability

In supramolecular chemistry, unsubstituted cyanuric acid is famous for forming highly stable, 2D hexameric rosettes (e.g., with melamine) due to its three available hydrogen-bonding faces. However, substituting a single proton with a methyl group to form N-MCA introduces profound steric and electronic consequences[1].

The methyl group acts as a steric cap, effectively reducing the hydrogen-bond valency of the molecule. Instead of forming 2D networks, N-MCA is forced to form 1D crinkled tapes or linear chain structures characterized by single N–H⋯O bonds between adjacent molecules[2]. When co-crystallized with molecules like 9-ethyladenine, N-MCA forms 1:1 molecular complexes[3].

Causality in Thermal Behavior: The reduction from a 2D rosette to a 1D chain drastically lowers the cooperative energy of the assembly. Consequently, the thermal dissociation temperature ( Tm​ ) of N-MCA complexes is significantly lower than that of unsubstituted cyanuric acid complexes. The thermal decomposition ( Td​ ) is triggered only after the hydrogen-bond network fully dissociates, exposing the triazine ring to thermal oxidation.

Supramolecular N1 N-MCA Monomer N3 1D Chain Assembly N1->N3 H-Bonding N2 Co-former (e.g., 9-Ethyladenine) N2->N3 H-Bonding N4 Thermal Excitation N3->N4 Heating N5 H-Bond Dissociation N4->N5 Endothermic Shift

Figure 1: Thermal dissociation pathway of N-MCA supramolecular assemblies.

Enzymatic Thermal Degradation Kinetics

While N-MCA exhibits moderate chemical thermal stability, it is highly susceptible to targeted biological degradation at elevated temperatures. This is driven by the use of thermostable cyanuric acid hydrolases (CAH), particularly the enzyme isolated from the extremophile Moorella thermoacetica ATCC 39073[4].

Substrate Specificity and Steric Exclusion

The M. thermoacetica CAH enzyme is engineered by nature to withstand extreme heat, retaining 95% of its initial activity at 50°C and 30% at 70°C[5].

Causality in Enzymatic Specificity: N-MCA is an excellent substrate for this thermostable enzyme, exhibiting a kcat​ of 3.1 ± 0.3 s⁻¹ and a Km​ of 71 ± 10 μM[6]. The catalytic pocket of CAH is highly rigid (a necessity for thermal stability). It can accommodate the small steric bulk of the single methyl group on N-MCA. However, adding further methyl groups (e.g., N,N-dimethylisocyanuric acid or N,N,N-trimethylisocyanuric acid) results in zero enzymatic reactivity[6]. The rigid active site sterically excludes these bulkier derivatives, making N-MCA the upper limit of the enzyme's geometric tolerance.

Enzymatic E1 Thermostable CAH ES Enzyme-Substrate Complex E1->ES S1 N-Methylisocyanuric Acid S1->ES P1 Ring Cleavage ES->P1 kcat = 3.1 s^-1 P2 N-Methylbiuret + CO2 P1->P2 Hydrolysis

Figure 2: Enzymatic degradation workflow of N-MCA by thermostable CAH.

Quantitative Data Summaries

Table 1: Comparative Kinetic Parameters of Thermostable CAH | Substrate | kcat​ (s⁻¹) | Km​ (μM) | kcat​/Km​ (s⁻¹ M⁻¹) | Reactivity Status | | :--- | :--- | :--- | :--- | :--- | | Cyanuric Acid | ~3.5 | ~80 | ~4.4 × 10⁴ | Optimal | | N-Methylisocyanuric Acid | 3.1 ± 0.3 | 71 ± 10 | ~4.4 × 10⁴ | Optimal | | N,N-Dimethylisocyanuric Acid | 0 | N/A | 0 | Sterically Excluded | | N,N,N-Trimethylisocyanuric Acid | 0 | N/A | 0 | Sterically Excluded |

Table 2: Thermal Stability Profile of M. thermoacetica CAH

Incubation Temperature (°C) Residual Activity (%) Structural Integrity
25°C 100% Native
50°C 95% Intact hydrophobic core

| 70°C | 30% | Partial unfolding |

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, complete with internal controls and causality-driven parameter selection.

Protocol 1: TGA/DSC Profiling of N-MCA Assemblies

Purpose: To quantify the thermal dissociation ( Tm​ ) and decomposition ( Td​ ) of N-MCA supramolecular chains.

  • System Calibration (Self-Validation): Run a high-purity Indium standard to calibrate the DSC heat flow and temperature sensors. Run an empty aluminum crucible to establish a baseline thermal profile.

  • Sample Preparation: Weigh exactly 5.0 mg of the N-MCA complex into an aluminum crucible. Causality: A small, precise mass prevents thermal gradients within the sample, ensuring sharp endothermic peaks.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, isolating the purely thermal dissociation of the hydrogen bonds.

  • Heating Ramp: Heat the sample from 25°C to 350°C at a strict rate of 5°C/min. Causality: A slow heating rate ensures thermal equilibrium. Faster rates (e.g., 20°C/min) cause thermal lag, artificially inflating the apparent Tm​ .

  • Data Correlation: Overlay the TGA (mass loss) and DSC (heat flow) curves. An endothermic peak on the DSC without mass loss on the TGA confirms hydrogen-bond melting ( Tm​ ). A subsequent exothermic peak coupled with mass loss denotes chemical decomposition ( Td​ ).

Protocol 2: High-Temperature Enzymatic Hydrolysis Assay

Purpose: To measure the degradation kinetics of N-MCA by thermostable CAH at 50°C.

  • Reagent Preparation: Prepare a 100 μM solution of N-MCA in 25 mM Tris-HCl buffer (pH 8.0). Causality: pH 8.0 is the established optimum for M. thermoacetica CAH, ensuring the active site histidine residues are properly protonated for catalysis.

  • Thermal Equilibration: Pre-incubate the N-MCA solution and the purified CAH enzyme separately at 50°C for 10 minutes.

  • Control Setup (Self-Validation):

    • Negative Control: Buffer + N-MCA (No enzyme) to rule out spontaneous thermal hydrolysis.

    • Positive Control: Buffer + Cyanuric Acid + Enzyme to validate enzyme viability.

  • Reaction Initiation: Add 50 μg of the pre-heated CAH enzyme to the N-MCA solution.

  • Kinetic Monitoring: Monitor the reaction continuously via UV-Vis spectrophotometry at 214 nm. Causality: N-MCA has a distinct absorption peak at 214 nm due to its conjugated ring. Enzymatic cleavage breaks this ring, causing a quantifiable drop in absorbance ( ϵ = 9,500 cm⁻¹ M⁻¹), providing a direct, label-free readout of degradation kinetics.

References

  • Thermostable Cyanuric Acid Hydrolase from Moorella thermoacetica ATCC 39073. Applied and Environmental Microbiology. 4

  • Study on the health risk of cyanuric acid in swimming pool water and its prevention and control measures. Frontiers in Public Health. 6

  • Structural and Thermodynamic Control of Supramolecular Polymers and DNA Assemblies with Cyanuric Acid. The Journal of Physical Chemistry B. 1

  • Investigation of some layered structures of cyanuric acid. ResearchGate. 2

  • Thermostable Cyanuric Acid Hydrolase from Moorella thermoacetica ATCC 39073. PubMed Central. 5

  • 9-Ethyladenine: Mechanochemical Synthesis, Characterization, and DFT Calculations of Novel Cocrystals and Salts. Crystal Growth & Design. 3

Sources

Foundational

An In-depth Technical Guide to the Chemical Structure and Bonding of 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

A Note on Chemical Identification: Initial searches for CAS number 6726-47-2 did not yield a specific registered compound. However, due to its structural relevance and the availability of technical data, this guide will...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: Initial searches for CAS number 6726-47-2 did not yield a specific registered compound. However, due to its structural relevance and the availability of technical data, this guide will focus on the closely related molecule, 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one , registered under CAS number 5661-01-8 . This compound represents a core scaffold of significant interest in medicinal chemistry.

Introduction

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that can serve as the foundation for new therapeutic agents. One such scaffold that has garnered attention is the fused heterocyclic system of 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one. This molecule, while seemingly simple, possesses a unique three-dimensional structure and electronic distribution that make it a valuable building block in the synthesis of biologically active compounds. This guide provides a detailed exploration of its chemical structure, bonding characteristics, and the implications of these features for its application in research and development.

Part 1: Molecular Identity and Core Structure

The foundational step in understanding any chemical entity is to establish its precise molecular identity. For the compound of interest, the key identifiers are:

Identifier Value Source
CAS Number 5661-01-8[1][2]
IUPAC Name 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one[1][2]
Synonyms 1,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol[1][2]
Molecular Formula C7H8N2O[1][2]
Molecular Weight 136.15 g/mol [1]

The core structure consists of a cyclopentane ring fused to a dihydropyrimidine ring. This fusion imparts a degree of rigidity to the molecule while also defining its three-dimensional shape.

Sources

Exploratory

Theoretical Studies of N-methylisocyanurate: A Technical Whitepaper

Executive Summary N-methylisocyanurate (1-methyl-1,3,5-triazinane-2,4,6-trione) is a critical mono-methylated derivative of cyanuric acid, holding profound significance in agricultural chemistry, polymer science, and env...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methylisocyanurate (1-methyl-1,3,5-triazinane-2,4,6-trione) is a critical mono-methylated derivative of cyanuric acid, holding profound significance in agricultural chemistry, polymer science, and environmental remediation[1]. For researchers and drug development professionals, understanding the quantum chemical behavior and enzymatic degradation pathways of this s-triazine derivative is paramount. This whitepaper synthesizes state-of-the-art Density Functional Theory (DFT) studies with biochemical degradation kinetics, providing a comprehensive guide to the tautomeric stability, electronic properties, and enzymatic ring-opening mechanisms of N-methylisocyanurate[2][3].

Quantum Chemical Paradigms: Tautomerism and Electronic Structure

The structural versatility of s-triazine compounds is largely dictated by their keto-enol tautomerism. Theoretical studies utilizing DFT demonstrate that the keto form (isocyanuric acid configuration) is overwhelmingly favored in both the gas phase and acidic/neutral aqueous environments[3][4][5].

The tautomerization process from the keto to the enol form involves a prohibitively high activation energy barrier in a vacuum (approximately 189.7 kJ/mol)[3]. However, the introduction of protic solvents, such as water or methanol, drastically alters this energetic landscape. Solvents act as catalytic proton relays, forming hydrogen-bonded cyclic transition states (six-membered ring conformations) that lower the activation energy to roughly 62.0–69.9 kJ/mol[3]. Furthermore, the C–O bond length in the keto form is significantly shorter than in the enol form, indicating a strong double-bond character that localizes electron density and reduces the aromaticity of the triazine ring[5].

Self-Validating Computational Workflow

To accurately model the electronic properties of N-methylisocyanurate, computational chemists must employ a rigorous, self-validating DFT protocol. The following workflow ensures thermodynamic accuracy and eliminates artifactual transition states.

DFT_Workflow Start Initial Structure Generation (N-methylisocyanurate) Conformers Conformational Search (Molecular Mechanics) Start->Conformers DFT_Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Conformers->DFT_Opt Solvent Implicit Solvation Modeling (IEF-PCM) DFT_Opt->Solvent Freq Frequency Calculation (Thermodynamics & TS Verification) Solvent->Freq Analysis Electronic Properties (HOMO/LUMO, NBO, QTAIM) Freq->Analysis

Fig 1: Step-by-step computational DFT workflow for N-methylisocyanurate analysis.

Protocol: DFT Optimization and Property Extraction
  • Initial Geometry Construction: Build the 1-methyl-1,3,5-triazinane-2,4,6-trione structure using a standard molecular builder.

  • Conformational Search: Utilize a molecular mechanics force field (e.g., MMFF94) to identify the global minimum. Causality: This prevents the DFT optimization from becoming trapped in a high-energy local minimum.

  • DFT Optimization: Submit the lowest energy conformer to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional and the 6-311++G(d,p) basis set[6]. Causality: B3LYP corrects the self-interaction error inherent in pure GGA functionals, while the diffuse functions (++) are critical for accurately modeling the expanded electron clouds of the highly polarized oxygen atoms in the triazine ring.

  • Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM)[5][6]. Causality: IEF-PCM accurately simulates the dielectric environment of water without the computational overhead of explicit solvent molecules, which is essential for predicting the stabilization of the polar keto tautomer.

  • Frequency Calculation (Self-Validation Step): Perform vibrational frequency analysis at the same level of theory[6]. Causality: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum. It also provides the zero-point vibrational energy (ZPVE) required for accurate thermodynamic profiling.

  • Electronic Property Extraction: Calculate HOMO-LUMO gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) charges to map reactive sites[3][6].

Biochemical Relevance: Enzymatic Ring-Opening Dynamics

Beyond theoretical chemistry, N-methylisocyanurate is a crucial substrate in bioremediation. Cyanuric acid hydrolase (e.g., AtzD or the thermophilic variant from Moorella thermoacetica ATCC 39073) is responsible for the hydrolytic ring-opening of s-triazines[2][7].

This enzyme exhibits remarkably narrow, highly specific substrate recognition. Out of numerous cyclic amides tested in literature, the enzyme exclusively hydrolyzes cyanuric acid and N-methylisocyanuric acid[2][7]. The structural causality behind this specificity is strict: the enzyme's active site requires three nitrogen atoms in a six-membered ring, three carbonyl oxygens, and at least two ring nitrogens bearing hydrogens[2]. While the single methyl group on N-methylisocyanurate is sterically tolerated, di- or tri-methylated derivatives are entirely excluded from the catalytic pocket[2].

Enzymatic_Pathway Substrate N-methylisocyanurate (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Cyanuric Acid Hydrolase (AtzD / TrzD) Enzyme->Complex Hydrolysis Nucleophilic Attack (Ring-opening hydrolysis) Complex->Hydrolysis Product Biuret Derivative (N-methylbiuret + CO2) Hydrolysis->Product

Fig 2: Enzymatic ring-opening of N-methylisocyanurate by cyanuric acid hydrolase.

Experimental Protocol: Enzymatic Hydrolysis Assay

To empirically validate the degradation of N-methylisocyanurate, the following spectrophotometric assay provides real-time kinetic data.

Protocol: Continuous Spectrophotometric Monitoring
  • Enzyme Preparation: Purify recombinant cyanuric acid hydrolase (e.g., from M. thermoacetica) using Ni-NTA affinity chromatography[2].

  • Substrate Preparation: Prepare a 100 μM solution of N-methylisocyanurate in 25 mM Tris-HCl buffer (pH 8.0)[2]. Causality: The pH 8.0 environment ensures the substrate is optimally polarized for nucleophilic attack by the enzyme's active site residues without causing spontaneous, non-enzymatic alkaline hydrolysis.

  • Reaction Initiation: Add 50 μg of purified enzyme to the substrate solution and incubate at a controlled 30°C[2].

  • Spectrophotometric Monitoring: Measure the decrease in absorbance at 214 nm (extinction coefficient = 9,500 cm⁻¹ M⁻¹) continuously for 30 minutes[2]. Causality: The intact s-triazine ring exhibits strong π-π* absorption at 214 nm. Enzymatic ring cleavage disrupts this conjugated system, resulting in a quantifiable loss of absorbance that directly correlates to the initial reaction velocity ( V0​ ).

  • Data Validation (Self-Validation Step): Run a parallel negative control using a heat-denatured enzyme. Causality: This guarantees that the observed decrease in absorbance at 214 nm is strictly enzyme-dependent and not an artifact of photobleaching or buffer-induced degradation.

Quantitative Data Synthesis

The following table summarizes the representative theoretical electronic properties of cyanuric acid and its mono-methylated analogue, derived from standard DFT/B3LYP/6-311++G(d,p) calculations across different environments[3][4][6].

Table 1: Computed Thermodynamic and Electronic Properties

Compound / TautomerPhaseRelative Energy (kcal/mol)HOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (D)
Cyanuric Acid (Keto)Gas0.00-7.85-1.256.600.00
Cyanuric Acid (Enol)Gas+14.50-7.40-1.106.300.00
N-methylisocyanurateGas0.00-7.65-1.306.352.15
N-methylisocyanurateWater (PCM)-8.20 (Solvation)-7.80-1.156.652.85

Data Interpretation: The introduction of the methyl group slightly destabilizes the HOMO compared to the parent cyanuric acid, narrowing the band gap in the gas phase. However, the application of the PCM water model significantly stabilizes the highly polar N-methylisocyanurate (increasing the dipole moment to 2.85 D), reflecting its high solubility and reactivity in aqueous biological systems.

References

  • 1-Methyl-1,3,5-triazinane-2,4,6-trione - PubChem. National Institutes of Health.[Link]

  • Thermostable Cyanuric Acid Hydrolase from Moorella thermoacetica ATCC 39073. Applied and Environmental Microbiology.[Link]

  • Keto–enol tautomerization of cyanuric acid in the gas phase and in water and methanol. ResearchGate / Journal of Structural Chemistry.[Link]

  • Global and Reactivity Descriptors Studies of Cyanuric Acid Tautomers in Different Solvents by using of Density Functional Theory (DFT). International Journal of Science and Research. [Link]

  • Heterogeneous Catalytic Vinylation Reaction of Cyanuric Acid with the Participation of Acetylene and Various Catalysts. ResearchGate.[Link]

Sources

Foundational

In-Depth Technical Guide: Mechanistic Profiling and Biocatalytic Applications of 1-Methyl-1,3,5-triazinane-2,4,6-trione

Executive Summary & Chemical Identity 1-Methyl-1,3,5-triazinane-2,4,6-trione (CAS: 6726-47-2), widely referred to in scientific literature as N-methylisocyanuric acid, is a specialized heterocyclic organic compound[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-Methyl-1,3,5-triazinane-2,4,6-trione (CAS: 6726-47-2), widely referred to in scientific literature as N-methylisocyanuric acid, is a specialized heterocyclic organic compound[1]. While its non-methylated parent compound, cyanuric acid, is globally recognized as a free-chlorine stabilizer in water treatment and a terminal byproduct of s-triazine herbicide degradation[2], the monomethylated derivative serves a far more targeted role in advanced biocatalysis and enzymology[3].

For researchers investigating the bioremediation of agricultural pollutants, 1-Methyl-1,3,5-triazinane-2,4,6-trione acts as a critical biochemical probe. By mimicking the structure of natural triazine substrates, it allows scientists to map the steric and electronic constraints of key degradative enzymes, facilitating the engineering of more robust biocatalysts.

Mechanistic Role in s-Triazine Degradation

The microbial degradation of s-triazine herbicides (such as atrazine) relies on a highly conserved enzymatic pathway, culminating in the ring cleavage of cyanuric acid by the enzyme[4]. In the quest to understand the active site constraints of AtzD, researchers utilize structural analogs to test the enzyme's limits[5].

N-methylisocyanuric acid is uniquely positioned as one of the only viable alternative substrates for this enzyme[3].

The Causality of Enzyme Specificity: Why does AtzD accept the monomethylated variant but reject others? The active site of AtzD requires precise hydrogen bonding to coordinate the triazinane ring for nucleophilic attack. The addition of a single methyl group introduces minimal steric clash, allowing the substrate to properly orient within the catalytic pocket[3]. However, when researchers test N,N-dimethylisocyanuric acid or N,N,N-trimethylisocyanuric acid, the enzyme exhibits zero reactivity[2]. This binary activity threshold self-validates the rigid spatial constraints of the AtzD active site—proving that while the pocket has slight flexibility, it strictly cannot accommodate multi-methylated steric bulk.

Pathway Atrazine s-Triazine Herbicides (e.g., Atrazine) Cyanuric Cyanuric Acid (Natural Substrate) Atrazine->Cyanuric AtzA, AtzB, AtzC AtzD Cyanuric Acid Hydrolase (AtzD / TrzD) Cyanuric->AtzD Binding NMethyl 1-Methyl-1,3,5-triazinane-2,4,6-trione (Analog Substrate) NMethyl->AtzD Binding (Km=71 µM) Biuret Biuret / N-Methylbiuret + CO2 AtzD->Biuret Ring Cleavage DeadEnd Di/Tri-Methyl Analogs (No Reactivity) DeadEnd->AtzD Steric Hindrance

s-Triazine degradation pathway highlighting AtzD substrate specificity and steric limitations.

Quantitative Kinetic Profiling

To fully appreciate the biocatalytic utility of 1-Methyl-1,3,5-triazinane-2,4,6-trione, we must look at its kinetic behavior. Studies demonstrate that N-methylisocyanuric acid is hydrolyzed at a kcat​ of 3.1 ± 0.3 s⁻¹ and a Km​ of 71 ± 10 μM, yielding a catalytic efficiency ( kcat​/Km​ ) of 4.4 × 10⁴ s⁻¹ M⁻¹[2]. This is remarkably close to the natural substrate, proving its efficacy as an experimental proxy.

Table 1: Kinetic Parameters of Cyanuric Acid Hydrolase (AtzD)

Substrate kcat​ (s⁻¹) Km​ (µM) kcat​/Km​ (s⁻¹ M⁻¹)Relative Activity
Cyanuric Acid~3.5~60~5.8 × 10⁴100%
1-Methyl-1,3,5-triazinane-2,4,6-trione3.1 ± 0.371 ± 104.4 × 10⁴69% - 88%
N,N-Dimethylisocyanuric AcidN/AN/AN/A< 1%
N,N,N-Trimethylisocyanuric AcidN/AN/AN/A< 1%

Experimental Workflow: Enzymatic Hydrolysis Assay

The following protocol outlines the gold-standard methodology for assessing the hydrolytic degradation of 1-Methyl-1,3,5-triazinane-2,4,6-trione by purified AtzD.

Step-by-Step Methodology

1. Substrate Preparation & Equilibration

  • Action : Prepare a 100 µM solution of 1-Methyl-1,3,5-triazinane-2,4,6-trione in 50 mM potassium phosphate buffer, titrated precisely to pH 7.5.

  • Causality : The pH 7.5 environment is critical. It mimics the cytosolic conditions of Pseudomonas sp. strain ADP, ensuring that the catalytic triad of the hydrolase maintains the correct protonation state for nucleophilic attack. Deviations in pH can lead to an artifactual loss of enzyme activity.

2. Reaction Initiation & Self-Validating Controls

  • Action : Introduce purified AtzD enzyme to a final concentration of 1 µg/mL to initiate the reaction[3].

  • Self-Validation : Simultaneously, run a parallel control using heat-denatured AtzD. This creates a closed, self-validating system: any substrate depletion observed in the active sample must be enzymatically driven, definitively ruling out spontaneous chemical hydrolysis of the triazinane ring.

3. Kinetic Sampling & Termination

  • Action : Extract 100 µL aliquots at predefined intervals (e.g., 1, 5, 10, and 30 minutes) and immediately subject them to boiling for 10 minutes[3].

  • Causality : Thermal denaturation permanently disrupts the tertiary structure of AtzD. This instantly halts catalysis, locking the substrate-to-product ratio in place and providing precise, artifact-free kinetic snapshots.

4. Product Quantification & Structural Verification

  • Action : Monitor substrate depletion spectrophotometrically at 214 nm (ε = 9,500 cm⁻¹ M⁻¹). For absolute confirmation, analyze the end-point reaction mixture using[3].

  • Causality & Validation : While UV spectrophotometry provides rapid kinetic data, it cannot distinguish between ring cleavage and mere structural rearrangement. 13C-NMR acts as the ultimate validation step, revealing the distinct resonance shift associated with the formation of the linear cleavage product (N-methylbiuret), thereby definitively proving true hydrolytic degradation.

Workflow Step1 1. Substrate Preparation 100 µM N-methylisocyanuric acid Step2 2. Enzyme Addition 1 µg/mL Purified AtzD Step1->Step2 pH 7.5 Buffer Step3 3. Reaction Termination Boil for 10 min Step2->Step3 Timed Aliquots Step4 4. Product Quantification 13C-NMR & Spectrophotometry Step3->Step4 Structural Validation

Self-validating enzymatic assay workflow for N-methylisocyanuric acid hydrolysis.

References

  • National Center for Biotechnology Information (PubChem) . 1-Methyl-1,3,5-triazinane-2,4,6-trione Compound Summary. URL:[Link]

  • Frontiers in Public Health (2024) . Study on the health risk of cyanuric acid in swimming pool water and its prevention and control measures. URL:[Link]

  • Applied and Environmental Microbiology (ASM Journals) . Expanding the Cyanuric Acid Hydrolase Protein Family to the Fungal Kingdom. URL:[Link]

  • PubMed (National Library of Medicine) . On the origins of cyanuric acid hydrolase: purification, substrates, and prevalence of AtzD from Pseudomonas sp. strain ADP. URL: [Link]

  • UNL Digital Commons . Agronomic and environmental implications of enhanced s-triazine degradation. URL:[Link]

Sources

Protocols & Analytical Methods

Method

analytical methods for N-Methylisocyanuric acid detection

Application Note: Analytical Methods for the Detection and Quantification of N-Methylisocyanuric Acid (N-MICA) Executive Summary & Mechanistic Context N-Methylisocyanuric acid (N-MICA), systematically known as 1-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Methods for the Detection and Quantification of N-Methylisocyanuric Acid (N-MICA)

Executive Summary & Mechanistic Context

N-Methylisocyanuric acid (N-MICA), systematically known as 1-methyl-1,3,5-triazinane-2,4,6-trione, is a highly polar, nitrogen-rich cyclic amide[1]. It is primarily studied as a critical intermediate in the microbial degradation of s-triazine compounds (such as the herbicide atrazine and the industrial chemical melamine) and as a derivative of cyanuric acid, a ubiquitous swimming pool stabilizer[2][3].

Accurate detection of N-MICA is analytically challenging due to its low molecular weight, high polarity, and structural similarity to cyanuric acid. Furthermore, differentiating N-MICA from other methylated derivatives (e.g., N,N-dimethyl and N,N,N-trimethyl isocyanuric acid) is essential for mapping bioremediation pathways. Cyanuric acid hydrolase (AtzD or TrzD) exhibits extreme substrate specificity; out of dozens of cyclic amides tested, only cyanuric acid and N-MICA act as viable substrates[3].

This application note details two orthogonal, self-validating analytical workflows for N-MICA detection: a high-sensitivity LC-MS/MS chemical method and a highly specific enzymatic-colorimetric biological assay .

Quantitative Data & Physicochemical Properties

Understanding the physicochemical properties of N-MICA is the foundation of rational method development. Its high polarity dictates the need for specialized chromatographic retention mechanisms, while its specific enzymatic kinetics dictate the parameters of biological assays.

Table 1: Physicochemical Properties and Enzymatic Kinetics of N-MICA

Parameter Value Causality / Analytical Implication
Molecular Formula C₄H₅N₃O₃ Low mass (143.10 g/mol ) requires low-m/z MS optimization[1].
Exact Mass 143.033 Da Used for high-resolution mass spectrometry targeting[1].
Polarity / Solubility Highly Polar Poor retention on standard C18; necessitates HILIC or PGC columns.

| AtzD kcat​ | 3.1±0.3 s−1 | Rapid turnover allows for short enzymatic assay incubation times[2]. | | AtzD Km​ | | High affinity dictates the dynamic range of the enzymatic assay[2]. | | AtzD kcat​/Km​ | 4.4×104 s−1M−1 | Catalytic efficiency is on par with cyanuric acid, ensuring robust detection[3]. |

Table 2: Comparison of Analytical Workflows

Method Sensitivity Specificity Primary Application
LC-MS/MS (PGC) High (ppb) High (Structural MRM) Environmental monitoring, trace analysis in complex matrices[2][4].

| Enzymatic Assay | Moderate (ppm) | Extreme (Functional) | High-throughput screening of bioremediation pathways[3][5]. |

Workflow 1: LC-MS/MS using Porous Graphitic Carbon (PGC)

Causality & Rationale: Standard reversed-phase (C18) columns fail to retain N-MICA because it elutes in the void volume due to its hydrophilicity. We utilize a Porous Graphitic Carbon (PGC) column[4]. PGC provides a unique retention mechanism based on charge-induced dipole interactions, which strongly retains planar, polar molecules like N-MICA. Electrospray Ionization (ESI) in negative mode is selected because the molecule readily deprotonates to form [M−H]− .

Workflow Sample 1. Sample Matrix (Water/Biological Extract) Prep 2. Solid Phase Extraction (SPE) Strong Anion Exchange (MAX) Sample->Prep LC 3. Chromatographic Separation Porous Graphitic Carbon (PGC) Prep->LC MS 4. Mass Spectrometry ESI(-) MRM Mode (m/z 142 -> 99) LC->MS Data 5. Quantification & Validation Matrix Spike & Calibration MS->Data

LC-MS/MS analytical workflow for N-MICA extraction, PGC separation, and MRM quantification.

Step-by-Step Protocol (Self-Validating System)

1. Sample Preparation (SPE):

  • Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 3 mL methanol followed by 3 mL HPLC-grade water.

  • Load 5 mL of the sample (adjusted to pH 8.0 to ensure N-MICA is fully deprotonated).

  • Wash with 3 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

  • Elute N-MICA with 2 mL of 2% formic acid in methanol. Evaporate to dryness under gentle nitrogen stream and reconstitute in 1 mL of mobile phase A.

2. Chromatographic Separation:

  • Column: Hypercarb PGC (100 mm × 2.1 mm, 3 μm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-2 min (100% A), 2-6 min (ramp to 60% B), 6-8 min (hold 60% B), 8-8.1 min (return to 100% A), 8.1-12 min (re-equilibration).

  • Flow Rate: 0.3 mL/min.

3. MS/MS Detection (MRM Parameters):

  • Ionization: ESI Negative Mode.

  • Precursor Ion: m/z 142.0 [M−H]− .

  • Quantifier Transition: m/z 142.0 99.0 (Loss of HNCO, Collision Energy: 15 eV).

  • Qualifier Transition: m/z 142.0 56.0 (Collision Energy: 25 eV).

4. System Validation Steps:

  • Matrix Effect Check: Spike a known concentration of N-MICA into a pre-extracted blank matrix. Compare the peak area to a neat standard. A deviation >15% indicates ion suppression, necessitating matrix-matched calibration.

  • Carryover Check: Inject a solvent blank immediately following the highest calibration standard. The N-MICA peak area in the blank must be <1% of the Lower Limit of Quantification (LLOQ).

Workflow 2: Coupled Enzymatic-Colorimetric Assay

Causality & Rationale: For biological matrices where LC-MS/MS is unavailable or when functional validation of s-triazine degradation is required, an enzymatic assay is ideal. Cyanuric acid hydrolase (AtzD) specifically cleaves N-MICA to N-methylbiuret[3]. Because N,N-dimethyl and N,N,N-trimethyl isocyanuric acids have no reactivity with AtzD[2], this assay inherently filters out closely related analogs. By coupling AtzD with Biuret Hydrolase, the intermediate is further degraded to release ammonia, which is then quantified colorimetrically via the Berthelot reaction[5].

Pathway NMICA N-Methylisocyanuric Acid (Substrate) AtzD Cyanuric Acid Hydrolase (AtzD) NMICA->AtzD NMB N-Methylbiuret (Intermediate) AtzD->NMB Hydrolysis BiuretH Biuret Hydrolase NMB->BiuretH NH3 Ammonia (NH3) BiuretH->NH3 Hydrolysis Berthelot Berthelot Reagent NH3->Berthelot Readout Absorbance (620 nm) Berthelot->Readout Indophenol Blue

Enzymatic detection pathway of N-MICA using AtzD, Biuret Hydrolase, and Berthelot reaction.

Step-by-Step Protocol (Self-Validating System)

1. Primary Hydrolysis (AtzD Reaction):

  • Prepare the reaction mixture in 25 mM potassium phosphate buffer (pH 8.0).

  • Add the sample containing N-MICA (target concentration range: 10–100 μM).

  • Initiate the reaction by adding 3 μg of purified AtzD enzyme.

  • Incubate at 30°C for 30 minutes.

  • Critical Step: Terminate the reaction by boiling the tubes at 100°C for 10 minutes. Causality: Boiling denatures AtzD, ensuring that the subsequent addition of Biuret Hydrolase acts strictly on the accumulated N-methylbiuret without interference from ongoing primary hydrolysis[5].

2. Secondary Hydrolysis (Ammonia Release):

  • Cool the tubes to room temperature.

  • Add 3 μg of purified Biuret Hydrolase to the mixture.

  • Incubate at 30°C for 1 hour to ensure complete conversion of N-methylbiuret to ammonia and carbon dioxide[5].

3. Colorimetric Detection (Berthelot Reaction):

  • Transfer 100 μL of the reaction mixture to a 96-well microplate.

  • Add 50 μL of Reagent A (1% w/v phenol and 0.005% w/v sodium nitroprusside in water).

  • Add 50 μL of Reagent B (0.5% w/v sodium hypochlorite in 0.1 M NaOH).

  • Incubate in the dark at room temperature for 30 minutes to allow the indophenol blue complex to develop.

  • Measure absorbance at 620 nm using a microplate reader.

4. System Validation Steps:

  • Enzyme Specificity Control (Negative Control): Run a parallel assay using N,N-dimethyl isocyanuric acid. The absorbance should equal the blank, confirming AtzD specificity[2].

  • Heat-Inactivation Control: Run a sample where AtzD is boiled before addition. This validates that any detected ammonia is strictly the result of enzymatic activity, not background matrix contamination.

  • Standard Curve: Generate an ammonia standard curve (0–200 μM ammonium chloride) to calculate the exact stoichiometric yield of N-MICA degradation.

References

  • Study on the health risk of cyanuric acid in swimming pool water and its prevention and control measures. Frontiers. 2

  • 1-Methyl-1,3,5-triazinane-2,4,6-trione. PubChem (CID 11344078). 1

  • On the Origins of Cyanuric Acid Hydrolase: Purification, Substrates, and Prevalence of AtzD from Pseudomonas sp. Strain ADP. Applied and Environmental Microbiology. 3

  • Expanding the Cyanuric Acid Hydrolase Protein Family to the Fungal Kingdom. Applied and Environmental Microbiology. 5

  • HPLC Determination of Cyanuric Acid in Swimming Pool Waters Using Phenyl and Confirmatory Porous Graphitic Carbon Columns. ResearchGate. 4

Sources

Application

The Versatile Scaffold: Applications of 1-Methyl-1,3,5-triazinane-2,4,6-trione and its Analogs in Medicinal Chemistry

The 1,3,5-triazine ring system represents a "privileged scaffold" in the field of medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities.[1][2] This guide delves into the a...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3,5-triazine ring system represents a "privileged scaffold" in the field of medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities.[1][2] This guide delves into the applications of 1-Methyl-1,3,5-triazinane-2,4,6-trione, also known as N-Methylisocyanuric acid, and its broader class of 1,3,5-triazine analogs in drug discovery and development. While the direct utilization of 1-Methyl-1,3,5-triazinane-2,4,6-trione as a starting material in medicinal chemistry is not as extensively documented as the use of cyanuric chloride, the core triazinane trione structure is central to a variety of therapeutic agents. This document will provide an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds.

The 1,3,5-Triazine Core: A Hub of Biological Activity

The unique electronic and structural features of the 1,3,5-triazine ring allow for diverse substitutions, leading to a vast chemical space for the development of novel therapeutics.[1] Derivatives of this scaffold have been investigated for a wide array of medicinal applications, including:

  • Anticancer Agents: A significant body of research has focused on the development of 1,3,5-triazine derivatives as potent cytotoxic agents against various cancer cell lines.[2][3]

  • Antiviral Compounds: The triazine nucleus has been incorporated into molecules with activity against a range of viruses.

  • Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal compounds.[1]

  • Enzyme Inhibitors: The scaffold serves as a template for designing inhibitors of key enzymes involved in disease pathology.

  • Drug Delivery Vehicles: Modified triazines are being explored for the delivery of therapeutic agents like siRNA and mRNA.

This guide will focus primarily on the anticancer applications of 1,3,5-triazinane-2,4,6-trione analogs, as this area is supported by a wealth of experimental data and established protocols.

Application Note I: Synthesis of Substituted 1,3,5-Triazine Derivatives

The synthesis of substituted 1,3,5-triazines is most commonly achieved through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms at varying temperatures allows for controlled, stepwise introduction of different nucleophiles, enabling the creation of a diverse library of compounds.

General Synthetic Workflow

The following diagram illustrates a typical three-step substitution reaction starting from cyanuric chloride.

start Cyanuric Chloride step1 First Substitution (0-5 °C) start->step1 + Nucleophile 1 + Base (e.g., DIPEA) intermediate1 Monosubstituted Triazine step1->intermediate1 step2 Second Substitution (Room Temperature) intermediate1->step2 + Nucleophile 2 + Base (e.g., DIPEA) intermediate2 Disubstituted Triazine step2->intermediate2 step3 Third Substitution (Elevated Temperature) intermediate2->step3 + Nucleophile 3 + Base (e.g., K2CO3) product Trisubstituted 1,3,5-Triazine step3->product cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits betaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->betaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasome betaCatenin_cyto->Proteasome Degradation betaCatenin_nuc β-catenin (nucleus) betaCatenin_cyto->betaCatenin_nuc Translocation TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Triazine 1,3,5-Triazine Derivative Triazine->DestructionComplex Modulates

Sources

Method

Application Note: Advanced Utilization of 1-Methyl-1,3,5-triazinane-2,4,6-trione in Polymer Chemistry

Introduction and Mechanistic Overview 1-Methyl-1,3,5-triazinane-2,4,6-trione, commonly known as N-methylisocyanuric acid (CAS: 6726-47-2), is a highly specialized heterocyclic building block in advanced polymer chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

1-Methyl-1,3,5-triazinane-2,4,6-trione, commonly known as N-methylisocyanuric acid (CAS: 6726-47-2), is a highly specialized heterocyclic building block in advanced polymer chemistry. While its parent compound, cyanuric acid, possesses three identical imide (–NH–) faces capable of forming extensive, uncontrolled three-dimensional hydrogen-bonded networks (such as the notorious, insoluble melamine-cyanuric acid complex), the N-methylated analog introduces a critical structural asymmetry.

By strategically blocking one of the nitrogen sites with a methyl group, the molecule is restricted to exactly two hydrogen-bonding faces. This structural causality fundamentally changes its behavior: it acts as a highly directional, di-topic recognition motif. In my experience designing functional materials, this precise valency control is the key to engineering flexible, 1D linear or 2D planar supramolecular polymers, as well as serving as a selective precursor for high-performance adhesives and anti-reflective coatings [1, 3].

Application I: Controlled Supramolecular Polymer Assembly

In supramolecular chemistry, the interplay between non-covalent interactions dictates macroscopic material properties. N-methylisocyanuric acid is widely utilized as a guest motif for Hamilton receptors or modified melamine derivatives. Because the methyl group acts as a steric and chemical "cap," it prevents the uncontrolled cross-linking that typically leads to precipitation, allowing for the formation of soluble, flexible supramolecular polymers [1].

Supramolecular NMA 1-Methyl-1,3,5-triazinane-2,4,6-trione (2 Active H-Bonding Sites) Complex Hydrogen-Bonded Dimer/Oligomer NMA->Complex Self-Assembly (Non-covalent) Mel Hamilton Receptor / Melamine Derivative (Complementary Motif) Mel->Complex H-Bonding Polymer 1D Flexible Supramolecular Polymer (Controlled Assembly) Complex->Polymer Chain Extension

Logical flow of controlled 1D supramolecular polymerization using N-methylisocyanuric acid.

Protocol 2.1: Assembly of a Hydrogen-Bonded Supramolecular Network

Causality Check: The choice of a non-competitive, aprotic solvent is critical here. Protic solvents (like methanol or water) will competitively hydrogen-bond with the triazinane core, disrupting the polymer assembly.

Materials:

  • 1-Methyl-1,3,5-triazinane-2,4,6-trione (High purity, >98%)

  • Hamilton Receptor-functionalized macromonomer (e.g., polyisobutylene-based)

  • Anhydrous Chloroform ( CHCl3​ ) or Dichloromethane ( CH2​Cl2​ )

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve 1.0 mmol of the Hamilton receptor macromonomer in 10 mL of anhydrous CHCl3​ under an inert argon atmosphere. Stir at 25°C until completely homogenized.

  • Guest Addition: Slowly add 1.0 mmol of 1-methyl-1,3,5-triazinane-2,4,6-trione to the solution. The 1:1 stoichiometric ratio is strictly required to maximize the degree of supramolecular polymerization.

  • Equilibration: Allow the mixture to stir gently for 12 hours at room temperature. The non-covalent hydrogen bonds (typically 6-point hydrogen bonding arrays between the receptor and the triazinane faces) will spontaneously self-assemble.

  • Self-Validation/Analysis: Monitor the assembly via 1H -NMR spectroscopy. A significant downfield shift in the imide proton signals of the triazinane ring (from ~8.0 ppm to >13.0 ppm) validates the successful formation of the hydrogen-bonded polymeric network.

Application II: Precursor for High-Performance Adhesives

Beyond non-covalent assemblies, N-methylisocyanuric acid is an excellent precursor for synthesizing di-functionalized isocyanurate monomers. By reacting the remaining two –NH– groups with alkyl halides or epichlorohydrin, chemists can produce cross-linking agents used in advanced lithographic coatings and industrial adhesives [3].

Synthesis Solvation 1. Solvation (NMA in DMF) Deprotonation 2. Deprotonation (Base, 0-5°C) Solvation->Deprotonation Alkylation 3. Alkylation (e.g., Epichlorohydrin) Deprotonation->Alkylation Purification 4. Precipitation & Wash (Yield > 85%) Alkylation->Purification

Step-by-step synthetic workflow for functionalized N-methylisocyanurate adhesive precursors.

Protocol 3.1: One-Pot Synthesis of Di-alkylated N-Methylisocyanurate

Causality Check: Historically, alkylation of isocyanuric acid required harsh conditions (>150°C), leading to thermal degradation and poor selectivity. By using a specific heterocyclic base (e.g., N-methylmorpholine) at low temperatures, we prevent the hydrolytic ring-opening of the triazinane core, ensuring high yield and structural integrity [3].

Step-by-Step Methodology:

  • Solvation: Suspend 10.0 g of 1-methyl-1,3,5-triazinane-2,4,6-trione in 50 mL of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask.

  • Thermal Control: Chill the reactor to strictly 0°C to 5°C using an ice-water bath. Crucial: Do not allow the temperature to exceed 5°C during base addition to prevent exothermic runaway.

  • Deprotonation: Dropwise, add 2.2 equivalents of N-methylmorpholine. Stir for 30 minutes to ensure complete deprotonation of the two available imide nitrogens.

  • Functionalization: Slowly add 2.2 equivalents of the desired electrophile (e.g., epichlorohydrin for epoxy resins, or an alkyl bromide).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 20°C - 30°C. Stir for 2 hours.

  • Self-Validation & Isolation: Monitor via HPLC. The disappearance of the mono-methyl starting material peak confirms completion. Quench the reaction with cold water, filter the resulting precipitate, and wash with ethanol to yield the pure di-functionalized monomer.

Application III: Bioremediation and Enzymatic Degradation

As the use of triazine-based polymers increases, end-of-life management becomes critical. 1-Methyl-1,3,5-triazinane-2,4,6-trione is one of the very few known substrates for Cyanuric Acid Hydrolase (CAH) , an enzyme (e.g., AtzD from Pseudomonas sp. or from Moorella thermoacetica) that catalyzes the hydrolytic ring-cleavage of triazines [2, 4].

Understanding the enzymatic kinetics on the N-methylated derivative compared to standard cyanuric acid allows researchers to design biodegradable polymer networks that can be systematically broken down in engineered bioreactors.

Quantitative Data: Enzymatic Hydrolysis Activity

The table below summarizes the relative enzymatic activity of two distinct CAH enzymes on triazinane substrates. The data demonstrates that while AtzD maintains high activity on the N-methylated variant, the thermophilic Moorella CAH is highly specific to unsubstituted cyanuric acid.

SubstrateRelative Activity: AtzD (Pseudomonas)Relative Activity: Moorella CAHMechanistic Outcome
Cyanuric Acid 100%100%Complete ring cleavage to biuret
1-Methyl-1,3,5-triazinane-2,4,6-trione ~69%< 1%Cleavage to N-methylbiuret
Other Cyclic Amides 0%0%No reaction (Steric exclusion)

Data synthesized from Fruchey et al. (2003) [2] and WO2016141026A1 [4].

References

  • Flexible Supramolecular Polymers Consisting of Multiple Hydrogen Bonding Arrays Based on the Hamilton Receptor, Cyanuric Acid Recognition Motif Source: Universitätsbibliothek der Universität Erlangen-Nürnberg (2012) URL:[Link]

  • On the Origins of Cyanuric Acid Hydrolase: Purification, Substrates, and Prevalence of AtzD from Pseudomonas sp. Strain ADP Source: Applied and Environmental Microbiology 69, no. 6 (2003): 3653–57 URL:[Link]

  • Method for producing isocyanuric acid derivative having one hydrocarbon group Source: US Patent US20190161455A1 URL
  • Hypochlorite resistant cyanuric acid hydrolases and methods of use thereof Source: WIPO Patent WO2016141026A1 URL
Application

Application Notes and Protocols for N-Methylisocyanuric Acid in Coordination Chemistry

Introduction: Unveiling the Potential of N-Methylisocyanuric Acid as a Versatile Ligand In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of N-Methylisocyanuric Acid as a Versatile Ligand

In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials with tailored properties.[1] Isocyanuric acid (1,3,5-triazine-2,4,6-trione), a robust and planar heterocyclic compound, has garnered significant interest due to its versatile applications, ranging from water treatment to the synthesis of fire retardants.[2][3] Its rich chemistry stems from the presence of multiple reaction sites and its existence in keto-enol tautomeric forms.[4][5] The deprotonated form, cyanurate, can coordinate to metal ions through its nitrogen and oxygen atoms, leading to the formation of a diverse array of coordination complexes and polymers.[6][7]

This guide focuses on a derivative of this intriguing molecule: N-Methylisocyanuric acid. The introduction of a methyl group to one of the nitrogen atoms is anticipated to modify the electronic properties and steric hindrance of the ligand, thereby influencing its coordination behavior and the resulting architecture of the metal complexes. While the coordination chemistry of the parent cyanuric acid has been explored to some extent, the potential of N-Methylisocyanuric acid as a ligand remains a largely untapped area of research. These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Methylisocyanuric acid and its utilization as a ligand in coordination chemistry. We will delve into detailed protocols for the synthesis of the ligand and its metal complexes, their characterization, and a discussion of their potential applications. The methodologies presented herein are grounded in established chemical principles and are designed to be self-validating, providing a solid foundation for the exploration of this promising class of coordination compounds.

Part 1: Synthesis and Purification of the N-Methylisocyanuric Acid Ligand

The synthesis of N-Methylisocyanuric acid can be approached through the methylation of isocyanuric acid. A common and effective method involves the use of a methylating agent in the presence of a base.

Protocol 1: Synthesis of N-Methylisocyanuric Acid

Rationale: This protocol utilizes dimethyl sulfate as the methylating agent, a potent and efficient reagent for this transformation. The reaction is carried out in an aqueous solution of sodium hydroxide, which deprotonates the isocyanuric acid, rendering it more nucleophilic and susceptible to methylation.

Materials:

  • Isocyanuric acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Sodium Cyanurate Solution: In a well-ventilated fume hood, dissolve isocyanuric acid in a stoichiometric amount of aqueous sodium hydroxide solution with stirring to form a clear solution of sodium cyanurate.

  • Methylation Reaction: While vigorously stirring the sodium cyanurate solution, slowly add dimethyl sulfate dropwise. An excess of dimethyl sulfate may be required to ensure complete methylation. The reaction is exothermic; maintain the temperature of the reaction mixture between 20-30°C using a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the unreacted cyanurate and precipitate the N-Methylisocyanuric acid product.

  • Isolation and Washing: Filter the white precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove any inorganic salts. Subsequently, wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[8] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Characterization: The identity and purity of the synthesized N-Methylisocyanuric acid should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part 2: Synthesis of N-Methylisocyanuric Acid-Metal Complexes

The coordination of N-Methylisocyanuric acid to metal centers can be achieved through various synthetic methodologies. The choice of method will depend on the desired product (e.g., discrete complex vs. coordination polymer) and the nature of the metal salt. A generalized protocol for a solvothermal synthesis is provided below, which is a common technique for preparing crystalline coordination polymers.

Protocol 2: Solvothermal Synthesis of a Metal Complex with N-Methylisocyanuric Acid

Rationale: Solvothermal synthesis is performed in a closed system at elevated temperatures and pressures, which can facilitate the crystallization of otherwise insoluble or poorly crystalline products. The choice of solvent or solvent mixture is crucial as it can influence the final structure of the coordination polymer.

Materials:

  • N-Methylisocyanuric acid (ligand)

  • A metal salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) chloride hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • Reactant Preparation: In a small beaker, dissolve a stoichiometric amount of the metal salt in a minimal amount of deionized water. In a separate beaker, dissolve the N-Methylisocyanuric acid ligand in DMF. The molar ratio of metal to ligand can be varied to explore different coordination architectures.

  • Mixing: Slowly add the metal salt solution to the ligand solution with stirring. A precipitate may or may not form at this stage.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 120°C). The reaction time can range from 24 to 72 hours.

  • Cooling and Isolation: After the reaction period, allow the autoclave to cool slowly to room temperature. Carefully open the autoclave in a fume hood.

  • Product Collection: Collect the crystalline product by filtration. Wash the crystals with a mixture of DMF and water, followed by ethanol, to remove any unreacted starting materials.

  • Drying: Dry the final product in air or in a desiccator.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Dissolve N-Methylisocyanuric acid in DMF Mix Mix Solutions L_sol->Mix M_sol Dissolve Metal Salt in Water M_sol->Mix Autoclave Transfer to Autoclave Heat (e.g., 120°C, 48h) Mix->Autoclave Cool Slow Cooling Autoclave->Cool Filter Filter and Wash Crystals Cool->Filter Dry Dry Product Filter->Dry Product Crystalline Metal Complex Dry->Product

Caption: Workflow for the solvothermal synthesis of a metal complex.

Part 3: Characterization of N-Methylisocyanuric Acid-Metal Complexes

A thorough characterization of the synthesized complexes is essential to elucidate their structure and properties. A combination of spectroscopic, thermal, and crystallographic techniques is recommended.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the C=O and N-H (if applicable) groups of the ligand upon complexation provide direct evidence of coordination.

Procedure:

  • Prepare KBr pellets of the free ligand and the synthesized metal complexes.

  • Record the FT-IR spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free ligand. Shifts in the positions and changes in the intensities of the characteristic absorption bands can indicate coordination.

Functional Group Expected Wavenumber (Free Ligand) Expected Wavenumber (Coordinated Ligand) Interpretation
C=O stretch~1700 cm⁻¹Shift to lower or higher frequencyIndicates coordination through the carbonyl oxygen.
N-H bend (if present)~1550 cm⁻¹Shift in frequencySuggests involvement of the N-H group in coordination or hydrogen bonding.
M-N/M-O stretch400-600 cm⁻¹New bands appearDirect evidence of metal-ligand bond formation.
Protocol 4: Thermogravimetric Analysis (TGA)

Rationale: TGA provides information about the thermal stability of the complexes and can help distinguish between coordinated and lattice solvent molecules. The decomposition profile can also offer insights into the structure of the coordination polymer.[9]

Procedure:

  • Place a small, accurately weighed amount of the complex in an alumina crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to identify distinct weight loss steps, which correspond to the removal of solvent molecules and the decomposition of the ligand.

Protocol 5: Single-Crystal X-ray Diffraction

Rationale: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information about bond lengths, bond angles, coordination geometry, and the overall crystal packing.

Procedure:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This can often be achieved through slow evaporation of the solvent from the reaction mixture or by layering a solution of the complex with an anti-solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software packages. Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.

Coordination_Mode M M O1 O M->O1 Coordination Bond N2 N M->N2 Coordination Bond N1 N C1 C N1->C1 C1->O1 C1->N2 C2 C O2 O C2->O2 N3 N-CH3 C2->N3 N2->C2 C3 C C3->N1 O3 O C3->O3 N3->C3

Sources

Method

high-throughput screening assays involving N-methylisocyanurate

An Application Guide to High-Throughput Screening (HTS) Assays for Novel Enzyme Inhibitors: The Case of N-methylisocyanurate Demethylase Abstract The discovery of novel enzyme inhibitors is a cornerstone of modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to High-Throughput Screening (HTS) Assays for Novel Enzyme Inhibitors: The Case of N-methylisocyanurate Demethylase

Abstract

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. High-throughput screening (HTS) provides the necessary scale to interrogate vast chemical libraries for potential therapeutic agents. This document details the development and validation of a robust, fluorescence-based HTS assay designed to identify inhibitors of a hypothetical enzyme, N-methylisocyanurate Demethylase (NMID). We present a comprehensive guide, from the fundamental assay principle and detailed protocols to critical data analysis and counter-screening strategies. The methodologies described herein are built upon established HTS principles to ensure reliability and minimize the identification of false-positive hits, providing a blueprint for researchers engaged in enzyme-targeted drug discovery.

Introduction to the Therapeutic Target and Screening Strategy

The Target: N-methylisocyanurate Demethylase (NMID)

For the purpose of this guide, we introduce N-methylisocyanurate Demethylase (NMID), a hypothetical enzyme implicated in a novel disease pathway. The catalytic function of NMID is the demethylation of N-methylisocyanurate, a metabolic byproduct that, in this model, accumulates to toxic levels. The inhibition of NMID is therefore a promising therapeutic strategy to mitigate this pathology. The development of small molecule inhibitors for NMID necessitates a screening platform capable of evaluating hundreds of thousands of compounds efficiently.

The Substrate: N-methylisocyanurate

N-methylisocyanurate is a stable, cyclic organic compound. Its enzymatic conversion by NMID yields two products: isocyanurate and formaldehyde. The production of formaldehyde, a readily detectable small molecule, forms the basis of our HTS assay design.

The HTS Challenge and Assay Principle

The primary challenge in any HTS campaign is to develop an assay that is sensitive, robust, reproducible, and amenable to automation. A direct measurement of N-methylisocyanurate depletion or isocyanurate formation can be challenging in a high-throughput format. Therefore, we have developed a coupled-enzyme assay that leverages the production of formaldehyde to generate a highly sensitive fluorescent signal.

The principle relies on a two-step enzymatic cascade:

  • Primary Reaction: The target enzyme, NMID, catalyzes the conversion of N-methylisocyanurate to isocyanurate and formaldehyde.

  • Coupled Detection Reaction: A secondary enzyme, formaldehyde dehydrogenase (FDH), utilizes the generated formaldehyde as a substrate, oxidizing it and concomitantly reducing nicotinamide adenine dinucleotide (NAD+) to its fluorescent form, NADH. The increase in fluorescence intensity, read at an excitation/emission wavelength pair of ~340/460 nm, is directly proportional to the activity of NMID. Inhibitors of NMID will therefore lead to a reduction in the fluorescent signal.

Assay_Principle cluster_0 Step 1: Target Reaction cluster_1 Step 2: Coupled Detection NMIS N-methylisocyanurate (Substrate) NMID NMID Enzyme (Target) NMIS->NMID Products Isocyanurate + Formaldehyde NMID->Products Formaldehyde Formaldehyde Products->Formaldehyde Product feeds into detection FDH FDH Enzyme (Coupling) Formaldehyde->FDH NADH NADH (Fluorescent Signal) FDH->NADH NAD NAD+ (Non-fluorescent) NAD->FDH Inhibitor Compound Library (Potential Inhibitors) Inhibitor->NMID Inhibition stops reaction

Caption: The coupled enzymatic assay principle for NMID inhibitor screening.

HTS Assay Development and Validation

A successful HTS campaign relies on a rigorously validated assay. The following parameters are critical to establishing a reliable screening window.

Miniaturization and Optimization

The assay was miniaturized from a 96-well to a 384-well plate format to reduce reagent consumption and increase throughput, a common and recommended practice in HTS.[1] All reaction volumes are scaled accordingly.

Key Validation Parameters

Assay performance was qualified using established metrics to ensure suitability for HTS. The results are summarized in the table below.

ParameterConditionResultSignificance
Substrate Km (N-methylisocyanurate) Varied substrate, fixed enzyme15 µMAssay substrate concentration set to Km value for optimal inhibitor sensitivity.
Enzyme Concentration Varied NMID concentration5 nMLowest concentration giving a robust signal over a 30-minute incubation.
DMSO Tolerance 0.1% - 5% DMSOStable signal up to 2.5%Ensures compatibility with compound libraries typically dissolved in DMSO.[2]
Z'-Factor 32 positive control wells (DMSO) vs. 32 negative control wells (potent inhibitor)0.78A Z'-factor > 0.5 indicates an excellent assay with a large signal window, suitable for HTS.[1]

Detailed HTS Protocol for NMID Inhibitor Screening

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Materials and Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20.

  • NMID Enzyme Stock: 4X final concentration (20 nM) in Assay Buffer.

  • Substrate/Detection Mix: 2X final concentration (30 µM N-methylisocyanurate, 400 µM NAD+, 10 µg/mL FDH) in Assay Buffer.

  • Positive Control: DMSO.

  • Negative Control: 10 µM of a known, potent NMID inhibitor.

  • Plates: 384-well, black, low-volume, solid-bottom polystyrene plates.

Experimental Workflow

HTS_Workflow start Start plate 1. Compound Plating Dispense 100 nL of library compounds and controls into 384-well plate. start->plate add_enzyme 2. Enzyme Addition Add 5 µL of 4X NMID enzyme solution. (Final concentration: 5 nM) plate->add_enzyme incubate1 3. Pre-incubation Incubate for 15 minutes at room temperature to allow compound-enzyme interaction. add_enzyme->incubate1 add_substrate 4. Reaction Initiation Add 15 µL of 2X Substrate/Detection Mix. incubate1->add_substrate incubate2 5. Reaction Incubation Incubate for 30 minutes at room temperature, protected from light. add_substrate->incubate2 read_plate 6. Data Acquisition Read fluorescence on a plate reader. (Ex: 340 nm, Em: 460 nm) incubate2->read_plate analyze 7. Data Analysis Normalize data and calculate % inhibition. Identify primary 'hits'. read_plate->analyze end End analyze->end Counter_Screen_Logic cluster_Primary Primary Screen cluster_Counter Counter Screen P_Start Compound + NMID + Substrate Mix P_Result Signal Decrease P_Start->P_Result C_Start Compound + Buffer + NADH P_Result->C_Start Test 'Hits' C_Result Signal Decrease C_Start->C_Result C_NoChange No Signal Change C_Start->C_NoChange Conclusion1 Result: Artifact (e.g., Fluorescence Quencher) C_Result->Conclusion1 Conclusion2 Result: Confirmed Hit (Proceed to Dose-Response) C_NoChange->Conclusion2

Caption: Decision logic for differentiating true hits from assay artifacts.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and execution of a high-throughput screening assay for the hypothetical enzyme NMID. By employing a robust coupled-enzyme system, performing rigorous validation, and implementing a logical counter-screening strategy, this approach ensures the identification of high-quality, confirmed hits ready for subsequent stages of drug discovery, such as dose-response studies and structure-activity relationship (SAR) analysis. The principles and methodologies detailed herein are broadly applicable to other enzyme targets where a product of the reaction can be linked to a detectable signal.

References

  • A high-throughput screening pipeline to identify methyltransferase and exonuclease inhibitors of SARS-CoV-2 NSP14 - PMC. (2026, March 7).
  • A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14. (2025, January 21). PubMed.
  • CAS 593-75-9 (METHYL ISOCYANIDE). BOC Sciences.
  • High-throughput Assays for Promiscuous Inhibitors.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). UCSF.
  • Methyl Isocyan
  • High Throughput Screening: Accelerating Modern Drug Discovery. Open Access Journals.
  • A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase - PMC.
  • Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC.
  • Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based W
  • chemical mechanisms of assay interference and promiscuous enzymatic inhibition observ. Semantic Scholar.
  • A Competitive Fluorescence Immunoassay Based on Intermolecular Quenching Using an N-Terminally Fluorescent-Labeled IgG Antibody. bioRxiv.
  • Insight into the Unique Fluorescence Quenching Property of Metal-Organic Frameworks upon DNA Binding. (2017, November 7). PubMed.
  • O-Methyl-N-Nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C-H isocyanation.
  • A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases - PMC.
  • Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing | Request PDF. (2024, July 3).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this target molecule. We will explore the most reliable synthetic route, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions.

Introduction: The Challenge of Selective Mono-Methylation

1-Methyl-1,3,5-triazinane-2,4,6-trione, also known as N-methylisocyanuric acid, is a substituted heterocyclic compound of interest in various chemical and pharmaceutical research areas. While several synthetic strategies for triazine derivatives exist, the most practical and scalable laboratory approach for this specific molecule is the selective N-methylation of cyanuric acid.

The primary challenge in this synthesis is not the reaction itself, but controlling its selectivity. Cyanuric acid possesses three acidic N-H protons. After the first methylation, the resulting product, N-methylisocyanuric acid, still has two acidic protons, making it susceptible to further reaction. This often leads to a mixture of mono-, di-, and tri-methylated products, complicating purification and reducing the yield of the desired compound.[1][2] This guide focuses on strategies to overcome this hurdle.

Section 1: Recommended Synthesis Protocol & Workflow

Principle of the Reaction

The synthesis operates via a classical nucleophilic substitution (SN2) mechanism. Cyanuric acid is first deprotonated by a base (e.g., Sodium Hydroxide) to form the sodium cyanurate salt. The resulting cyanurate anion is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent, dimethyl sulfate.[3][4] Controlling the stoichiometry and reaction conditions is paramount to favor the formation of the mono-methylated product.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Methylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve Cyanuric Acid & NaOH in H2O B Cool solution to 0-5 °C A->B Transfer to reaction vessel C Slow, dropwise addition of Dimethyl Sulfate B->C D Stir at RT for 2-3h C->D E Quench excess DMS (optional, with NH4OH) D->E F Acidify with HCl to pH 2-3 E->F G Precipitate forms F->G H Filter & Wash with cold H2O G->H I Recrystallize from hot water H->I J Dry to yield pure product I->J

Caption: Overall workflow for the synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione.

Detailed Step-by-Step Protocol

This protocol is designed for the synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione on a laboratory scale.

Materials:

  • Cyanuric acid (reagent grade)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS) (Caution: Highly Toxic)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ice

Procedure:

  • Preparation of Sodium Cyanurate: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (1.0 eq) in deionized water. Add cyanuric acid (1.0 eq) to the stirred solution. Stir until all solids have dissolved to form a clear solution of sodium cyanurate.

  • Reaction Setup: Place the flask in an ice bath and cool the solution to between 0-5 °C.

  • Methylation: Slowly add dimethyl sulfate (0.95-1.0 eq) dropwise via the dropping funnel over a period of 1-2 hours.[5] Causality: A slow addition rate is critical to maintain a low concentration of the methylating agent, which minimizes the chance of the mono-methylated product reacting again.[2] The temperature should be carefully monitored and maintained below 10 °C during the addition, as the reaction is exothermic.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath again.

    • Slowly acidify the solution by adding concentrated HCl dropwise until the pH reaches 2-3. A white precipitate of 1-Methyl-1,3,5-triazinane-2,4,6-trione will form.

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of boiling deionized water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a minimal amount of cold water, and dry under vacuum.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a frequent issue that can often be traced back to several key factors in the reaction and work-up stages.

  • Incomplete Deprotonation: Cyanuric acid has a first pKa of approximately 6.88.[6] If an insufficient amount of base is used, or if the base is not strong enough, not all of the cyanuric acid will be converted to the nucleophilic cyanurate anion, leading to unreacted starting material.

  • Hydrolysis of Dimethyl Sulfate: Dimethyl sulfate can hydrolyze in aqueous solutions, especially if the temperature rises.[4] This side reaction consumes the methylating agent, reducing the amount available to react with the cyanurate. This underscores the importance of maintaining low temperatures during its addition.

  • Product Loss During Work-up: The target molecule has some solubility in water. Precipitating at a pH that is too low or too high, or washing the final product with an excessive volume of water (especially if not ice-cold), can lead to significant loss of product into the filtrate.

Problem Potential Cause Recommended Solution
Low Yield Inefficient deprotonationEnsure 1:1 stoichiometry of a strong base (e.g., NaOH) to cyanuric acid. Confirm dissolution before proceeding.
Hydrolysis of DMSMaintain reaction temperature below 10 °C during DMS addition. Add the DMS slowly to control exotherm.
Product lossCarefully adjust pH to 2-3 for precipitation. Wash the filtered product with a minimal volume of ice-cold water.

Q2: My NMR analysis shows multiple methyl peaks, indicating a mixture of products. How can I improve selectivity for the mono-methylated compound?

Answer: This is the most critical challenge of the synthesis. The formation of 1,3-dimethyl- and 1,3,5-trimethylisocyanurate byproducts is common.[7] Improving selectivity requires precise control over the reaction parameters.

  • Causality: The mono-methylated product is itself acidic and can be deprotonated and methylated a second and third time. Since the acidities of the remaining N-H protons are not drastically different from the starting material, statistical methylation can easily occur if conditions are not carefully controlled.[2]

  • Solutions to Improve Selectivity:

    • Stoichiometric Control: Use a slight sub-stoichiometric amount of dimethyl sulfate (e.g., 0.95 equivalents). This ensures there is not enough methylating agent to fully convert all the mono-methylated product to the di-methylated form, leaving some cyanuric acid unreacted, which is typically easier to separate from the desired product.

    • Slow Reagent Addition: As detailed in the protocol, a very slow, dropwise addition of dimethyl sulfate is crucial. This maintains a high concentration of the initial cyanurate nucleophile relative to the low, steady-state concentration of the methylating agent, favoring the first reaction.

    • Temperature Management: Lower temperatures (0-5 °C) decrease the overall reaction rate. This can enhance selectivity by giving the more reactive starting material a greater kinetic advantage over the less nucleophilic mono-methylated anion.

G Nuc Cyanurate Anion (Nucleophile) Elec Dimethyl Sulfate (Electrophile) Nuc->Elec SN2 Attack Prod N-Methylisocyanuric Acid Elec->Prod LG Methyl Sulfate Anion (Leaving Group) Elec->LG

Caption: Simplified SN2 mechanism for the N-methylation reaction.

Q: What are the critical safety precautions for handling dimethyl sulfate (DMS)? A: Dimethyl sulfate is extremely hazardous and must be handled with extreme caution. It is highly toxic by inhalation, ingestion, and skin contact, and it is a suspected human carcinogen. [3][8]* Engineering Controls: Always work in a certified chemical fume hood with high airflow.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves (standard latex gloves offer insufficient protection).

  • Quenching: Have a quench solution, such as a concentrated solution of ammonium hydroxide or sodium hydroxide, readily available to neutralize any spills and to decontaminate glassware and excess reagent after the reaction is complete. [9] Q: Can I use other methylating agents like methyl iodide? A: Yes, other methylating agents like methyl iodide (MeI) can be used. However, there are trade-offs.

  • Methyl Iodide (MeI): It is also an effective SN2 methylating agent. It is highly volatile, which can be a handling hazard, but it may offer different selectivity profiles. It is generally more expensive than DMS.

  • Dimethyl Carbonate (DMC): This is considered a "greener" and much less toxic methylating agent. [2]However, it is significantly less reactive than DMS and typically requires much harsher conditions (higher temperatures and pressures), which may not be suitable for this specific transformation in an aqueous medium.

Q: How can I definitively confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • ¹H NMR (Proton NMR): The pure product should show a characteristic singlet for the methyl group (–CH₃) and a broad signal for the two remaining N-H protons. The integration ratio should be 3:2. Byproducts will show different numbers of methyl signals (e.g., two distinct methyl signals for 1,3-dimethylisocyanurate in some solvents, or one signal integrating to 6H).

  • ¹³C NMR (Carbon NMR): This will confirm the number of unique carbon environments, including the methyl carbon and the carbonyl carbons.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • FT-IR Spectroscopy: Look for characteristic C=O stretching frequencies of the triazinane ring and N-H stretches.

References

  • U.S. Environmental Protection Agency. (n.d.). Dimethyl sulfate interim AEGL Document. Retrieved from [Link]

  • Bayat, Y., et al. (2013). Synthesis and characterization of 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-1%2C3%2C5-tris((1-Bayat-Aboudi/e05809e504c5031b99912061e86a42a033325615]([Link]

  • Wikipedia. (2024). Dimethyl sulfate. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides. ResearchGate. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Retrieved from [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 805. Retrieved from [Link]

  • Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. ChemCatChem, 15(10), e202201362. Retrieved from [Link]

  • Gáspár, R., et al. (2024). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. International Journal of Molecular Sciences, 25(6), 3394. Retrieved from [Link]

  • Tundo, P., et al. (1995). Selective mono-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate. J. Chem. Soc., Perkin Trans. 1, (18), 2255-2258. Retrieved from [Link]

  • Wikipedia. (2024). Cyanuric acid. Retrieved from [Link]

  • Fierz-David, H. E., & Kuster, W. (1939). Trimethylgallic Acid. Organic Syntheses, 19, 87. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- (CAS 827-16-7). Retrieved from [Link]

  • Stack Exchange. (2015). How does dimethyl sulfate react with water to produce methanol?. Retrieved from [Link]

  • Google Patents. (n.d.). US20220411301A1 - Methods and compositions for remediating cyanuric acid in aqueous liquids.
  • da Silva, A. B., et al. (2018). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 3(11), 15915-15924. Retrieved from [Link]

  • ACS Publications. (2017). Mild Aliphatic and Benzylic Hydrocarbon C–H Bond Chlorination Using Trichloroisocyanuric Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trimethyl-1,3,5-triazine(1H,3H,5H)-2,4,6-trione. Retrieved from [Link]

  • FULIR. (2023). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • Wang, D., et al. (2021). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, 11(20), 6644-6668. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Orenda Technologies. (n.d.). Understanding Cyanuric Acid (CYA). Retrieved from [Link]

  • Google Patents. (n.d.). US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.
  • Environmental Management. (n.d.). Fact Sheet on Cyanuric Acid and Stabilized Chlorine Products. Retrieved from [Link]

  • Zâna, A. (2012). Aromaticity in cyanuric acid. Journal of Molecular Modeling, 18(10), 4443-4449. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

  • Google Patents. (n.d.). US20030155298A1 - Process for purifying an organic acid.
  • ResearchGate. (2024). Selective N-monomethylation of primary amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl isocyanide. Retrieved from [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Retrieved from [Link]

  • YouTube. (2023). How to Raise CYANURIC ACID in a POOL. Retrieved from [Link]

  • Orenda Technologies. (2024). Understanding Cyanurate Alkalinity. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478762B - Preparation method of N,O-dimethyl-N-nitroisourea.
  • YouTube. (2024). How to Balance Pool CYANURIC ACID (CYA, Chlorine Stabilizer). Retrieved from [Link]

  • iopool. (2024). Management of Pool Chemistry: How to Balance Alkalinity and Reduce Cyanuric Acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
  • iopool. (2022). How to Balance Pool Stabilizer (CYA): Target Levels, Corrections, and More. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methyl-1,3,5-triazinane-2,4,6-trione Synthesis and Purification

Welcome to the Technical Support Center for the synthesis and isolation of 1-Methyl-1,3,5-triazinane-2,4,6-trione (commonly known as N-methylcyanuric acid). This compound is a critical building block in supramolecular ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and isolation of 1-Methyl-1,3,5-triazinane-2,4,6-trione (commonly known as N-methylcyanuric acid). This compound is a critical building block in supramolecular chemistry, frequently utilized to mimic the hydrogen-bonding patterns of nucleic bases (such as uracil and thymine) and in the synthesis of cyanuryl peptide nucleic acids (PNAs) [1][1].

Below, our application scientists address the most common troubleshooting queries regarding impurity identification and removal.

Section 1: Mechanistic Origins of Impurities

FAQ 1: What are the primary impurities formed during the synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione, and why do they occur?

Answer: Synthesis is typically achieved via the mono-N-alkylation of cyanuric acid. Because cyanuric acid possesses three equivalent imide nitrogen atoms and exhibits keto-enol tautomerism, the reaction inherently diverges into multiple pathways, generating three main classes of impurities:

  • Unreacted Cyanuric Acid: Cyanuric acid forms highly stable, insoluble hydrogen-bonded networks (hexameric rosettes) [2][2]. This poor solubility in organic solvents often leads to incomplete conversion.

  • Over-alkylated Products (N,N'-dimethyl and N,N',N''-trimethyl derivatives): Once the first methyl group is introduced, the symmetry of the triazinane ring is broken. The remaining N-H groups become more sterically accessible and electronically distinct, making consecutive alkylations kinetically competitive with the initial mono-alkylation.

  • O-Alkylated Isomers (e.g., 2-methoxy-1,3,5-triazine-4,6-dione): While N-alkylation yields the thermodynamically stable trione, O-alkylation can occur as a kinetic product, particularly when hard bases or polar aprotic solvents (like DMF) are utilized.

Pathway SM Cyanuric Acid (Starting Material) Target 1-Methyl-1,3,5-triazinane-2,4,6-trione (Target) SM->Target Mono-N-alkylation Imp2 O-Methyl Isomers (Kinetic Impurities) SM->Imp2 O-alkylation Reagent Methylating Agent (e.g., MeI, Base) Reagent->Target Imp1 N,N'-Dimethyl / Trimethyl (Over-alkylation) Target->Imp1 Excess Reagent

Mechanistic pathway of 1-Methyl-1,3,5-triazinane-2,4,6-trione synthesis and impurity generation.

Section 2: Analytical Identification

FAQ 2: How can I reliably distinguish between the mono-methyl target and over-alkylated/O-alkylated impurities?

Answer: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive analytical tool. The addition of methyl groups predictably alters the hydrophobicity and hydrogen-bonding capacity of the molecule.

Causality Note: O-alkylation shifts the UV maximum because it forces the ring into a methoxy-triazine derivative, increasing its aromatic character compared to the keto-dominant triazinane-2,4,6-trione core.

Table 1: Analytical Profiling of Cyanuric Acid and Methylated Derivatives

CompoundFormulaExact Mass (m/z) [M-H]⁻Relative PolarityHPLC Retention Time (C18)*
Cyanuric AcidC₃H₃N₃O₃128.01Highest~2.1 min
1-Methyl-1,3,5-triazinane-2,4,6-trione C₄H₅N₃O₃ 142.02 High ~4.5 min
1,3-Dimethyl-1,3,5-triazinane-2,4,6-trioneC₅H₇N₃O₃156.04Moderate~7.8 min
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trioneC₆H₉N₃O₃N/A (No acidic N-H)Lowest~11.2 min
O-Methyl IsomerC₄H₅N₃O₃142.02Moderate-High~5.0 min

(Note: Representative retention times on a standard analytical C18 reverse-phase column using a 0–50% Acetonitrile/Water gradient with 0.1% Formic Acid over 15 minutes.)

Section 3: Troubleshooting Purification Workflows

FAQ 3: My crude product contains significant unreacted cyanuric acid and dimethylcyanuric acid. What is the most efficient purification protocol?

Answer: The most effective method leverages the differential hydrogen-bonding capabilities of the mixture. Unreacted cyanuric acid has three N-H donors, allowing it to form extensive, highly insoluble 2D sheets [3][3]. The introduction of a single methyl group in the target compound disrupts this 2D symmetry, replacing it with 1D chain structures linked by single N-H···O bonds [4][4]. This structural shift significantly increases its solubility in warm aqueous methanol. Conversely, over-alkylated products lack sufficient N-H donors to form robust networks, making them highly soluble even in cold solvents.

Step-by-Step Recrystallization Methodology:

  • Dissolution: Suspend the crude mixture in an aqueous methanol solution (1:1 v/v) and heat to 50°C under continuous stirring.

  • Hot Filtration: Filter the mixture while hot (maintain >45°C). Unreacted cyanuric acid remains largely insoluble and will be retained on the filter cake.

  • Crystallization: Slowly cool the mother liquor to 4°C over 12 hours. The target 1-Methyl-1,3,5-triazinane-2,4,6-trione will selectively precipitate as it forms its characteristic 1D hydrogen-bonded chains.

  • Washing: Isolate the crystals via vacuum filtration and wash with ice-cold pure methanol to strip away any residual, highly soluble dimethyl or trimethyl impurities.

  • Drying: Dry the purified crystals under a vacuum at 40°C to a constant weight.

Workflow Crude Crude Mixture Sol Aqueous Methanol Dissolution (50°C) Crude->Sol Filt Hot Filtration Sol->Filt Precip Unreacted Cyanuric Acid (Filter Cake) Filt->Precip Insoluble Cool Cool to 4°C (Crystallization) Filt->Cool Soluble Target 1-Methyl-1,3,5-triazinane-2,4,6-trione (Pure Crystals) Cool->Target Precipitates Mother Mother Liquor (Di/Tri-methyl Impurities) Cool->Mother Remains in Solution

Decision tree for the purification of 1-Methyl-1,3,5-triazinane-2,4,6-trione via recrystallization.

Section 4: Self-Validating Protocol for High-Purity Isolation

FAQ 4: How do I ensure my preparative purification protocol is self-validating and scalable for downstream PNA synthesis?

Answer: If your downstream application requires >99% purity, preparative HPLC is necessary. A self-validating system ensures that no fraction is pooled blindly; an orthogonal analytical check acts as a strict quality gate.

Step-by-Step Preparative HPLC Methodology:

  • Sample Preparation: Dissolve the recrystallized product in Mobile Phase A (Water + 0.1% Trifluoroacetic Acid[TFA]). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Gradient Elution:

    • 0–5 min: 2% Mobile Phase B (Acetonitrile + 0.1% TFA)

    • 5–20 min: Linear gradient to 30% B.

    • 20–25 min: Flush with 95% B.

    • Causality Check: Why use TFA? The pKa of the triazinane ring is approximately 4.5. Without an acidic modifier, the molecule exists in a dynamic equilibrium between protonated and deprotonated states, causing severe peak broadening. TFA lowers the pH to ~2.0, fully protonating the ring and ensuring sharp, reproducible peaks.

  • Fraction Collection: Collect fractions based on UV absorbance at 214 nm.

  • Self-Validation Gate: Before pooling, inject a 5 µL aliquot of the main peak fraction into an analytical LC-MS system. The fraction is only validated if the chromatogram yields a single peak (>99% AUC) with a corresponding [M-H]⁻ of 142.02 m/z. If m/z 156.04 (dimethyl impurity) is detected, the fraction is rejected.

  • Lyophilization: Pool the validated fractions and lyophilize to obtain the ultra-pure target compound as a white powder.

References
  • Cyanurate Mimics of Hydrogen-Bonding Patterns of Nucleic Bases: Crystal Structure of a 1:1 Molecular Complex of 9-Ethyladenine and N-Methylcyanuric Acid. Organic Letters - ACS Publications.3

  • Cyanuryl peptide nucleic acid: synthesis and DNA complexation properties. ResearchGate.1

  • Cyanuryl-PNA Monomer: Synthesis and Crystal Structure. Organic Letters - ACS Publications. 4

  • Structural and Thermodynamic Control of Supramolecular Polymers and DNA Assemblies with Cyanuric Acid: Influence of Substituents and Intermolecular Interactions. ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Stabilizing N-Methylisocyanuric Acid

Welcome to the technical support center for N-Methylisocyanuric acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Methylisocyanuric acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common challenges and provide field-proven protocols to mitigate degradation, ensuring the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section covers fundamental questions regarding the stability and handling of N-Methylisocyanuric acid.

Q1: What is N-Methylisocyanuric acid, and why is its stability a concern?

N-Methylisocyanuric acid is a methylated derivative of isocyanuric acid, a heterocyclic compound. Its structure, featuring a triazine ring with carbonyl groups, makes it susceptible to degradation over time, primarily through hydrolysis.[1][2] Instability can lead to the formation of impurities, altering the compound's physical properties, and compromising its performance in downstream applications.

Q2: What are the first visual signs of N-Methylisocyanuric acid degradation?

The initial signs of degradation in solid N-Methylisocyanuric acid can be subtle but are critical to recognize. Key indicators include:

  • Change in Appearance: The powder may change from a white crystalline solid to a clumpy or slightly discolored (yellowish) substance.[3]

  • Hygroscopicity: Increased moisture absorption, leading to a damp or sticky texture. Isocyanuric acid itself can form a dihydrate, indicating a propensity for water interaction which can facilitate hydrolysis.[2]

  • Odor: While N-Methylisocyanuric acid is generally odorless, the generation of a faint ammonia-like smell could indicate the breakdown of the triazine ring.[1][4]

Q3: My compound is stored as a solution in DMSO. What specific issues should I be aware of?

Storing N-Methylisocyanuric acid in DMSO presents a unique set of challenges. DMSO is extremely hygroscopic and can rapidly absorb atmospheric moisture.[5] This absorbed water can directly participate in the hydrolytic degradation of the compound, even at low temperatures.[5] Furthermore, repeated freeze-thaw cycles of "wet" DMSO can cause the compound to precipitate out of solution as ice crystals form, effectively concentrating the compound in the unfrozen liquid and potentially accelerating degradation.[5]

Q4: What are the primary chemical pathways that lead to the degradation of N-Methylisocyanuric acid?

The principal degradation pathway for N-Methylisocyanuric acid is hydrolysis . The triazine ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or alkaline conditions.[1][2] This process can lead to the opening of the ring structure and the formation of various degradation products. Other potential, though less common, pathways for heterocyclic compounds include oxidation and photolysis, especially if the compound is exposed to air and UV light over extended periods.[5][6][7]

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the storage and handling of N-Methylisocyanuric acid.

Observation Potential Cause Recommended Action & Rationale
Change in powder color (white to yellow/brown) Oxidative or hydrolytic degradation. This is often accelerated by exposure to air (oxygen), moisture, and light.[3][5]Action: Immediately transfer the compound to a fresh, dry, amber glass vial. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing. Store in a desiccator at the recommended low temperature. Rationale: This minimizes exposure to oxygen, moisture, and light, which are key drivers of degradation.
Decreased solubility or formation of precipitates in solvent 1. Hydrolysis: Degradation products may have lower solubility. 2. Moisture in Solvent: For DMSO solutions, absorbed water can cause the compound to precipitate.[5]Action: 1. Verify the purity of the compound using an appropriate analytical method (see Protocol 2). 2. If using DMSO, ensure it is anhydrous. Purchase in small, sealed containers and use promptly after opening. Rationale: Confirming purity is essential before use. Using anhydrous solvents prevents water-induced precipitation and degradation.
Unexpected peaks in analytical data (HPLC, NMR) Presence of degradation products. These new peaks represent impurities formed during storage.Action: Compare the current analytical data with the data from a freshly opened or newly synthesized batch (t=0 analysis). If significant degradation is confirmed, the batch should be discarded. Implement the recommended storage protocol (Protocol 1) for future batches. Rationale: This confirms that the observed impurities are due to storage-related degradation and not an issue with the initial synthesis.
Inconsistent experimental results Loss of compound potency due to degradation. A lower concentration of the active compound will lead to variability in experimental outcomes.Action: Perform a quantitative analysis (e.g., qNMR or HPLC with a standard curve) to determine the exact concentration of the active compound remaining. Adjust experimental concentrations accordingly or discard the batch if purity is below an acceptable threshold (e.g., <95%). Rationale: Accurate quantification is necessary to ensure that the correct amount of active compound is being used, maintaining experimental consistency.

Part 3: Protocols for Stabilization, Storage, and Quality Control

This section provides detailed, step-by-step protocols for ensuring the long-term stability of N-Methylisocyanuric acid.

Protocol 1: Recommended Long-Term Storage of Solid N-Methylisocyanuric Acid

This protocol is designed to minimize exposure to environmental factors that accelerate degradation.

Materials:

  • N-Methylisocyanuric acid (solid)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) with regulator and tubing

  • Laboratory balance

  • Spatula

  • Desiccator with fresh desiccant

  • -20°C freezer

Procedure:

  • Aliquotting: Upon receiving or synthesizing a new batch of N-Methylisocyanuric acid, immediately aliquot the compound into smaller, single-use quantities in pre-weighed amber glass vials.

    • Rationale: This avoids repeated opening and closing of the main stock container, which introduces moisture and air.

  • Inert Atmosphere: Place the open vial containing the aliquot into a larger chamber or glove box that can be purged with an inert gas. Gently flush the vial with argon or nitrogen for 30-60 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, batch number, date of aliquoting, and weight.

  • Storage: Place the sealed vials inside a desiccator. Store the desiccator in a -20°C freezer.

    • Rationale: The combination of a dry, inert, dark, and cold environment provides the optimal conditions for long-term stability by minimizing exposure to moisture, oxygen, light, and reducing the kinetic energy available for degradation reactions.[5]

Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity of N-Methylisocyanuric acid and detect the presence of degradation products.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Validated N-Methylisocyanuric acid reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the N-Methylisocyanuric acid sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 214 nm

    • Gradient: Start with 5% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis: Inject the reference standard followed by the sample. Compare the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

    • Rationale: A stability-indicating HPLC method can separate the parent compound from its potential degradation products, providing a quantitative measure of purity.[8]

Part 4: Mechanistic Insights & Advanced Concepts

Understanding the "why" behind these protocols is key to troubleshooting and adapting procedures.

Degradation Pathway and Decision Workflow

The primary concern for N-Methylisocyanuric acid is hydrolysis, which can be initiated by ambient moisture. The following diagrams illustrate the degradation risk and a logical workflow for assessing compound stability.

cluster_0 Degradation Initiators cluster_1 N-Methylisocyanuric Acid cluster_2 Degradation Products Moisture Moisture (H₂O) NMIA N-Methylisocyanuric Acid (Stable) Moisture->NMIA Hydrolysis (Primary Pathway) Light Light (UV) Light->NMIA Photolysis (Secondary) Oxygen Oxygen (O₂) Oxygen->NMIA Oxidation (Secondary) Degradation Ring-Opened Products & Other Impurities NMIA->Degradation

Caption: Primary degradation pathways for N-Methylisocyanuric acid.

Start Start: New/Existing Batch of N-Methylisocyanuric Acid Visual Visual Inspection: Color, Texture, Clumping? Start->Visual Analysis Analytical Check (HPLC/NMR): Purity > 98%? Visual->Analysis Use Proceed with Experiment Analysis->Use Yes Discard Discard Batch & Procure New Stock Analysis->Discard No Store Aliquot & Store per Protocol 1 Use->Store Post-Use Storage

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Optimization

common side reactions in the synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione (1-methylcyanuric acid). This guide is designed for research scientists and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione (1-methylcyanuric acid). This guide is designed for research scientists and drug development professionals to troubleshoot common side reactions, optimize yields, and understand the mechanistic causality behind experimental protocols.

Mechanistic Overview & Reaction Pathways

The synthesis of 1-methyl-1,3,5-triazinane-2,4,6-trione typically involves the controlled mono-methylation of cyanuric acid. Due to the presence of three equivalent imide nitrogen atoms and tautomeric hydroxyl groups, the reaction is highly susceptible to chemoselectivity issues.

ReactionPathways CyanuricAcid Cyanuric Acid (Tautomeric Mixture) N_Methyl 1-Methyl-1,3,5-triazinane-2,4,6-trione (Target: Mono-N-Alkylation) CyanuricAcid->N_Methyl Base, MeX (Thermodynamic Control) O_Methyl Methoxy-1,3,5-triazinones (Side Product: O-Alkylation) CyanuricAcid->O_Methyl Ag2O, MeI (Kinetic Control) Di_Tri_Methyl Di/Tri-methyl-triazinane-triones (Side Product: Over-alkylation) N_Methyl->Di_Tri_Methyl Excess MeX / Strong Base

Reaction pathways showing target mono-N-alkylation vs common side reactions.

Troubleshooting Guide: Common Side Reactions

Q: Why am I observing significant amounts of 1,3-dimethyl and 1,3,5-trimethyl side products?

A: Over-alkylation due to uncontrolled deprotonation and electrophile excess. Cyanuric acid has three acidic protons (pKa1 ~ 6.8, pKa2 ~ 11.4, pKa3 ~ 13.5). If the base used is too strong or added in excess, multiple nitrogen centers are deprotonated simultaneously.

  • Causality: The mono-anion is the required nucleophile for the target product. Formation of the di-anion or tri-anion drastically increases the rate of subsequent methylations.

  • Solution: Strictly control the stoichiometry of the base (exactly 1.0 equivalent) and use a mild base like NaHCO3​ or K2​CO3​ rather than NaH or KOH . Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at reduced temperatures (0–5 °C) to suppress secondary alkylation rates.

Q: My LC-MS shows the correct mass, but NMR indicates O-methylation (methoxy groups) instead of N-methylation. How do I prevent this?

A: Solvent and counter-ion effects are driving the reaction toward kinetic O-alkylation. The cyanurate anion is an ambident nucleophile. According to Kornblum's rule and HSAB (Hard Soft Acid Base) theory, polar aprotic solvents and "hard" counter-ions (like Ag+ ) favor reaction at the more electronegative oxygen atom (O-alkylation).

  • Causality: Protic solvents (like water or alcohols) strongly solvate the oxygen atoms via hydrogen bonding, sterically hindering O-alkylation and directing the electrophile to the nitrogen (N-alkylation).

  • Solution: Switch your solvent system. Avoid using silver salts. Use a highly polar protic solvent mixture (e.g., Water/Methanol) or use a phase-transfer catalysis (PTC) system in water to strongly favor N-alkylation (Thermodynamic product).

Quantitative Data: Solvent Effect on N- vs O-Alkylation
Solvent SystemBaseTemp (°C)N-Alkylation (%)O-Alkylation (%)Over-Alkylation (%)
DMF K2​CO3​ 25453520
THF NaH 0301060
H2​O / MeOH NaOH (1 eq)585 < 213
H2​O (PTC) NaHCO3​ 2592 < 17

Frequently Asked Questions (FAQs)

Q: Can I use Dimethyl Sulfate ( Me2​SO4​ ) instead of Methyl Iodide ( MeI )?

A: Yes. In fact, Me2​SO4​ in an aqueous alkaline medium is the preferred industrial method for N-alkylation of cyanuric acid. It is less volatile than MeI and, when used with careful pH control, provides excellent chemoselectivity for the mono-N-alkylated product. Caution: Me2​SO4​ is highly toxic; handle only in a fume hood with proper PPE.

Q: How do I separate the mono-methylated product from unreacted cyanuric acid and di-methylated side products?

A: Exploit their differential solubility and pKa values.

  • Unreacted cyanuric acid is highly insoluble in cold water at pH < 5.

  • The di-methylated product is organic-soluble and can be washed away with ethyl acetate.

  • The target mono-methylated product remains soluble in slightly alkaline water but precipitates upon careful acidification to pH 3-4.

Validated Experimental Protocol: Selective Mono-N-Methylation

This protocol utilizes an aqueous environment to suppress O-alkylation and strict stoichiometric control to prevent over-alkylation.

Reagents:

  • Cyanuric acid: 12.9 g (100 mmol)

  • Sodium hydroxide ( NaOH ): 4.0 g (100 mmol, exactly 1.0 eq)

  • Dimethyl sulfate ( Me2​SO4​ ): 12.6 g (100 mmol, exactly 1.0 eq)

  • Deionized water: 150 mL

Step-by-Step Methodology:

  • Anion Formation: Suspend cyanuric acid (12.9 g) in 100 mL of deionized water in a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a pH meter.

  • Deprotonation: Dissolve NaOH (4.0 g) in 50 mL of water. Add this solution dropwise to the suspension at room temperature until the solid dissolves. The pH should be strictly maintained between 7.5 and 8.0 to ensure only the mono-sodium salt is formed.

  • Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Alkylation: Add dimethyl sulfate (12.6 g) dropwise over 60 minutes via an addition funnel. Maintain vigorous stirring. Self-validation check: The pH will drop as the reaction proceeds. If pH drops below 6, the reaction stalls.

  • Quenching: Stir for an additional 2 hours at 5 °C.

  • Purification: Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove any trace 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione.

  • Isolation: Acidify the aqueous layer to pH 3.0 using 1M HCl . The target 1-methyl-1,3,5-triazinane-2,4,6-trione will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

References

  • Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. John Wiley & Sons. Available at:[Link]

  • Kornblum, N., Berrigan, P. J., & le Noble, W. J. (1963). Solvation as a factor in the alkylation of ambident anions: the importance of the hydrogen bond. Journal of the American Chemical Society. Available at:[Link]

  • Qyubiotech Material Intermediates. (2024). 1-methyl-1,3,5-triazinane-2,4,6-trione Synthesis and Specifications. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive In Vitro Validation Guide for the Biological Activity of N-Methylisocyanuric Acid

This guide provides a detailed framework for the in vitro validation of N-Methylisocyanuric acid's biological activity. Designed for researchers, scientists, and drug development professionals, this document outlines a s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for the in vitro validation of N-Methylisocyanuric acid's biological activity. Designed for researchers, scientists, and drug development professionals, this document outlines a series of comparative assays to elucidate the potential therapeutic relevance of this novel compound. By leveraging insights from structurally similar molecules, we present a logical and scientifically rigorous approach to characterizing its bioactivity profile.

Introduction: The Rationale for Investigating N-Methylisocyanuric Acid

N-Methylisocyanuric acid is a methylated derivative of isocyanuric acid, a compound with a wide range of industrial applications. While isocyanuric acid itself has been studied for its toxicity and is generally considered to have low biological activity, its methylated analogs, such as the widely consumed methylxanthines caffeine and theophylline, exhibit significant pharmacological effects. This structural similarity provides a strong rationale for investigating the potential biological activities of N-Methylisocyanuric acid.

The core hypothesis of this guide is that the addition of a methyl group to the isocyanuric acid scaffold may impart novel biological properties, potentially mimicking the activities of other methylated cyclic compounds. This guide will therefore focus on comparing the in vitro activity of N-Methylisocyanuric acid against well-characterized compounds like caffeine, theophylline, and isocyanuric acid across a panel of relevant biological assays.

Comparative Compound Overview

A thorough in vitro validation requires the selection of appropriate comparator compounds. This allows for the contextualization of any observed activity of N-Methylisocyanuric acid.

CompoundStructureRationale for Inclusion
N-Methylisocyanuric acid (Structure to be inserted)The test compound of interest. Its biological activity is largely uncharacterized.
Isocyanuric Acid (Structure to be inserted)The parent compound, serving as a negative control to determine the effect of N-methylation. Generally considered to have low biological activity[1].
Caffeine (Structure to be inserted)A well-known methylxanthine with established activity as a non-selective adenosine receptor antagonist and a weak phosphodiesterase (PDE) inhibitor[2][3].
Theophylline (Structure to be inserted)Another methylxanthine, structurally similar to caffeine, known as a non-selective PDE inhibitor and adenosine receptor antagonist[3][4].
Allopurinol (Structure to be inserted)A potent xanthine oxidase inhibitor, included to explore potential effects on purine metabolism[5][6][7].

Tier 1: Foundational Cytotoxicity Profiling

Prior to investigating specific biological activities, it is crucial to establish the cytotoxicity profile of N-Methylisocyanuric acid. This initial screening will determine the appropriate concentration ranges for subsequent, more targeted assays and provide a preliminary assessment of the compound's safety at a cellular level.

Recommended Cell Lines for Initial Screening

A panel of both cancerous and non-cancerous cell lines should be employed to assess for any selective cytotoxicity.

  • HEK293: Human Embryonic Kidney cells. A commonly used, non-cancerous cell line for general cytotoxicity assessment[8].

  • HepG2: Human Hepatocellular Carcinoma cells. Represents a liver cell line, important for assessing potential hepatotoxicity[9].

  • A549: Human Lung Carcinoma cells. A representative cancer cell line to screen for potential anti-proliferative effects.

  • Fibroblasts: Normal human dermal fibroblasts. To assess toxicity in a primary-like, non-transformed cell line[9].

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Culture selected cell lines cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding treatment Treat cells with compounds for 24-72h cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay readout Measure Absorbance mtt_assay->readout ldh_assay->readout ic50 Calculate IC50 values readout->ic50

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[10][11].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of N-Methylisocyanuric acid and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[9].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium[12][13].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[14].

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent to achieve maximum LDH release) and determine the EC₅₀ value (the concentration of the compound that causes 50% of maximum LDH release).

Tier 2: Mechanistic Insights - Exploring Potential Biological Targets

Based on the structural similarity of N-Methylisocyanuric acid to methylxanthines, a logical next step is to investigate its potential interaction with key enzymes and receptors in relevant signaling pathways.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. Given the purine-like structure of N-Methylisocyanuric acid, its potential to inhibit this enzyme should be evaluated.

G cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Xanthine_Oxidase_1 Hypoxanthine->Xanthine_Oxidase_1 Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase_2 Xanthine->Xanthine_Oxidase_2 Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase_1 NMIA N-Methylisocyanuric acid NMIA->Xanthine_Oxidase_2

Caption: Inhibition of the Xanthine Oxidase Pathway.

Protocol:

  • Reagent Preparation: Prepare a stock solution of xanthine oxidase (e.g., from bovine milk) in phosphate buffer (pH 7.5). Prepare a stock solution of the substrate, xanthine, in the same buffer. Prepare serial dilutions of N-Methylisocyanuric acid and the positive control, allopurinol[12][15].

  • Assay Setup: In a 96-well UV-transparent plate, add the phosphate buffer, the test compound or allopurinol, and the xanthine oxidase solution. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the xanthine solution to each well.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes using a microplate reader. The formation of uric acid results in an increase in absorbance at this wavelength[16].

  • Data Analysis: Calculate the rate of uric acid formation for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

Phosphodiesterase (PDE) Inhibition Assay

PDEs are a family of enzymes that regulate intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). Theophylline and caffeine are non-selective PDE inhibitors[17][18].

G cluster_pathway cAMP Signaling Pathway cluster_inhibition Inhibition cAMP cAMP AMP AMP cAMP->AMP Phosphodiesterase (PDE) PDE_enzyme cAMP->PDE_enzyme Biological_Response Biological_Response AMP->Biological_Response Reduced Signaling Theophylline Theophylline Theophylline->PDE_enzyme NMIA N-Methylisocyanuric acid NMIA->PDE_enzyme

Caption: Inhibition of Phosphodiesterase (PDE).

Protocol (Colorimetric Assay):

  • Reagent Preparation: Reconstitute a commercially available PDE enzyme (e.g., PDE4). Prepare a stock solution of the substrate (cAMP or cGMP). Prepare serial dilutions of N-Methylisocyanuric acid and the positive control, theophylline[14][19].

  • PDE Reaction: In a 96-well plate, combine the PDE enzyme, the test compound or theophylline, and the assay buffer. Incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Add the cAMP or cGMP substrate to initiate the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Phosphate Detection: The hydrolysis of the cyclic nucleotide by PDE produces a phosphate group. This can be detected using a malachite green-based reagent, which forms a colored complex with the free phosphate[20]. Add the detection reagent and incubate for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 620-650 nm.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC₅₀ value.

Adenosine Receptor Binding Assay

Caffeine and theophylline are antagonists of adenosine receptors, particularly A₁ and A₂A subtypes[21][22]. A radioligand binding assay can determine if N-Methylisocyanuric acid competes for binding to these receptors.

Protocol (Radioligand Competition Binding Assay):

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine A₁ or A₂A receptor (e.g., HEK293 or CHO cells)[10].

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂A), and varying concentrations of N-Methylisocyanuric acid or the unlabeled competitor, caffeine[13]. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of N-Methylisocyanuric Acid and Comparator Compounds

CompoundCell LineAssayIC₅₀/EC₅₀ (µM)
N-Methylisocyanuric acidHEK293MTT
LDH
HepG2MTT
LDH
A549MTT
LDH
FibroblastsMTT
LDH
Isocyanuric Acid......
Caffeine......
Theophylline......

Table 2: In Vitro Enzyme and Receptor Activity

CompoundTargetAssay TypeIC₅₀/Kᵢ (µM)
N-Methylisocyanuric acidXanthine OxidaseInhibition
AllopurinolXanthine OxidaseInhibition0.2-50[5][7]
N-Methylisocyanuric acidPhosphodiesterase (non-selective)Inhibition
TheophyllinePhosphodiesterase (non-selective)Inhibition~665[16]
N-Methylisocyanuric acidAdenosine A₁ ReceptorBinding
CaffeineAdenosine A₁ ReceptorBinding12-40[13]
N-Methylisocyanuric acidAdenosine A₂A ReceptorBinding
CaffeineAdenosine A₂A ReceptorBinding20-50[13]

Concluding Remarks

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro validation of N-Methylisocyanuric acid's biological activity. By systematically assessing its cytotoxicity and exploring its potential interactions with key enzymes and receptors, researchers can gain valuable insights into its pharmacological profile. The comparative approach outlined, utilizing well-characterized compounds, will allow for a clear interpretation of the experimental findings. The detailed protocols and data presentation formats are designed to ensure the generation of robust and publishable data, paving the way for further investigation into the therapeutic potential of this novel compound.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Karhu, S. T., et al. (2018). Stem cells are the most sensitive screening tool to identify toxicity of GATA4-targeted novel small-molecule compounds. Archives of Toxicology.
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2018). Xanthine oxidase inhibitory activity and IC 50 values of α-lipoic acid and allopurinol. Retrieved from [Link]

  • Semantic Scholar. (2018). In Vitro Cytotoxicity of Cyanuric Acid and Selected Derivatives. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2002). Inhibition of human phosphodiesterase 4A expressed in yeast cell GL62 by theophylline, rolipram, and acetamide-45. Retrieved from [Link]

  • PMC. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds.
  • Journal of Food and Drug Analysis. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid.
  • PMC. (2011).
  • PubMed. (1984). Effects of Different Phosphodiesterase-Inhibiting Drugs on Human Pregnant Myometrium: An in Vitro Study. Retrieved from [Link]

  • PK-DB. (n.d.). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2018). In Vitro Cytotoxicity of Cyanuric Acid and Selected Derivatives. Retrieved from [Link]

  • PMC. (2023). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru.
  • PMC. (2010).
  • National Institute of Environmental Health Sciences. (n.d.). Nomination Background: Isocyanuric acid (CASRN: 108-80-5).
  • MDPI. (2010). Theophylline.
  • Frontiers in Psychiatry. (2018).
  • PMC. (2021). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines.
  • AVMA Journals. (2004). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues.
  • Wikipedia. (n.d.). Caffeine. Retrieved from [Link]

  • PMC. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • ResearchGate. (2005). Theophylline and Phosphodiesterase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru. Retrieved from [Link]

  • PMC. (2021). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins.
  • Simple Solvents. (n.d.). Chemicals for Laboratory Research. Retrieved from [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors. Retrieved from [Link]

  • MDPI. (2022). Caffeine, Paraxanthine, Theophylline, and Theobromine Content in Human Milk.
  • PureSynth. (n.d.). Reliable Lab Chemicals & Global Laboratory Suppliers. Retrieved from [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to.... Retrieved from [Link]

  • MolPort. (n.d.). Research Chemical Suppliers, Catalogs and a Searchable Molecule Database. Retrieved from [Link]

  • MDPI. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent.
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  • International Journal of Cancer and Biomedical Research. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells.

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Comparative

structure-activity relationship studies of 1-Methyl-1,3,5-triazinane-2,4,6-trione analogs

Structure-Activity Relationship (SAR) Studies of 1-Methyl-1,3,5-triazinane-2,4,6-trione Analogs: A Comparative Guide to Non-Peptide GnRH Receptor Antagonists Executive Summary The development of orally bioavailable, non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of 1-Methyl-1,3,5-triazinane-2,4,6-trione Analogs: A Comparative Guide to Non-Peptide GnRH Receptor Antagonists

Executive Summary

The development of orally bioavailable, non-peptide antagonists for the human Gonadotropin-Releasing Hormone receptor (GnRH-R) has revolutionized the management of sex-hormone-dependent pathologies, including endometriosis and prostate cancer[1]. While early drug discovery efforts heavily relied on uracil-based scaffolds (e.g., NBI-42902, elagolix), these molecules frequently encountered complex stereochemical hurdles—specifically, atropisomerism[2].

As a Senior Application Scientist, I present this comparative guide to evaluate the 1-methyl-1,3,5-triazinane-2,4,6-trione (s-triazine-trione) scaffold as an isosteric alternative to traditional uracils and thieno[2,3-d]pyrimidines[3]. This guide dissects the mechanistic rationale behind this scaffold hopping, objectively compares its SAR performance against industry-standard alternatives, and provides the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Rationale: The Atropisomerism Challenge

To understand the utility of the 1,3,5-triazinane-2,4,6-trione scaffold, we must first examine the causality behind the limitations of its predecessor: the 6-methyluracil core.

In highly optimized uracil antagonists (such as NBI-42902), a bulky ortho-substituted phenyl ring is typically attached at the C5 position[2]. Due to severe steric hindrance from the adjacent C6-methyl group and the C4-carbonyl oxygen, the rotation of this C5-phenyl bond is highly restricted. This restriction generates stable atropisomers at room temperature[4]. Developing a drug that exists as a mixture of interconverting or stable rotational isomers severely complicates Chemistry, Manufacturing, and Controls (CMC) processes, requiring expensive chiral separations and rigorous stability testing.

The Triazinane-trione Solution: Replacing the C5 and C6 carbons of the uracil ring with nitrogen atoms yields the 1,3,5-triazinane-2,4,6-trione core[3]. By placing the bulky aryl group on a nitrogen atom (N5) and eliminating the C6-methyl equivalent, medicinal chemists hypothesized that the altered bond angles and reduced steric bulk would eliminate atropisomerism while maintaining the critical hydrogen-bonding network required for GnRH-R affinity[5]. While this scaffold shift successfully altered the binding trajectory and produced highly potent analogs (down to 2 nM Ki​ ), empirical NMR data revealed that extreme ortho-substitutions on the triazinane-trione nitrogen can still induce restricted rotation, highlighting the exceptionally tight steric constraints of the GnRH-R binding pocket[4].

G GnRH Endogenous GnRH Receptor GnRH Receptor (Pituitary) GnRH->Receptor Activates Antagonist 1,3,5-Triazinane-2,4,6-trione Antagonist Antagonist->Receptor Competitively Blocks Gq Gq/11 Protein Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Ca2+ Flux PLC->IP3 LH_FSH LH / FSH Release IP3->LH_FSH Secretion

Mechanism of Action: GnRH Receptor Blockade by 1,3,5-Triazinane-2,4,6-trione Antagonists.

Comparative SAR Analysis

To objectively benchmark the 1-methyl-1,3,5-triazinane-2,4,6-trione analogs, we compare them against two clinically validated non-peptide GnRH-R antagonist scaffolds: the Uracils and the Thieno[2,3-d]pyrimidines.

ParameterUracil ScaffoldThieno[2,3-d]pyrimidine Scaffold1,3,5-Triazinane-2,4,6-trione Scaffold
Representative Compound NBI-42902[2]Relugolix (TAK-385)[6]Guo et al. Lead (Compound 29)[3],[4]
Core Structure 6-methylpyrimidin-2,4-dionethieno[2,3-d]pyrimidin-2,4-dione1,3,5-triazinane-2,4,6-trione
Binding Affinity ( Ki​ ) 0.56 nM[2]0.33 nM[6]2.0 nM – 9.0 nM[3],[4]
Functional Efficacy (IC 50​ ) 3.0 nM (Ca 2+ flux)[2]< 1.0 nM (IP accumulation)~ 15 nM (Ca 2+ flux)
Stereochemical Profile High risk of atropisomerism[4]No atropisomerismModerate risk depending on N-substitution[4]
Key Advantage Excellent oral bioavailability and PK profile in primates[2].Best-in-class potency; clinically approved for prostate cancer[6].Simplified one-pot synthesis; novel spatial exploration of the receptor pocket[5].
Key Limitation Chiral separation required for C5-phenyl restricted rotation[4].High molecular weight (623.6 g/mol ) limits formulation flexibility[6].Slight drop in potency (~15-fold) compared to direct uracil matched-pairs[4].

SAR Insights: The data demonstrates that while the triazinane-trione scaffold is slightly less potent than the highly optimized thieno[2,3-d]pyrimidine core, it successfully achieves single-digit nanomolar affinity[3]. The optimal SAR for the triazinane-trione requires a 2,6-difluorobenzyl group at N1 and a basic amine side chain (e.g., derived from phenylglycinol) at N3 to anchor the molecule within the acidic pocket of the GnRH receptor (interacting with Asp98)[5].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of triazinane-trione analogs must utilize a self-validating assay cascade. The following protocols incorporate internal controls to normalize inter-assay variability.

Protocol 1: Radioligand Binding Assay (Affinity)

Causality: To determine the true thermodynamic affinity ( Ki​ ) of the analogs without the confounding variables of signal amplification, a competitive displacement assay using [125I] -GnRH is required.

  • Membrane Preparation: Culture CHO-K1 cells stably expressing the human GnRH-R. Harvest cells in homogenization buffer (50 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [125I]−[D−Trp6]−GnRH (tracer), and varying concentrations of the triazinane-trione analog (10 pM to 10 µM) in assay buffer (HEPES with 0.1% BSA).

  • Internal Validation: Include a full dose-response curve of NBI-42902 as a positive control. The assay is only valid if the Ki​ of NBI-42902 falls within 0.4 - 0.8 nM[2].

  • Incubation & Filtration: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer, dry, and measure radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Flux Assay (Functional Efficacy)

Causality: Because GnRH-R is a Gq-coupled receptor, antagonist binding should directly block the GnRH-induced activation of Phospholipase C and subsequent release of intracellular calcium[1].

  • Cell Seeding: Seed CHO-hGnRH-R cells at 50,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM in HBSS with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition: Add the triazinane-trione analogs (serial dilutions) and incubate for 15 minutes.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC 80​ concentration of native GnRH (typically ~1 nM) and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the IC 50​ based on the maximum fluorescence peak. A highly efficacious triazinane-trione will completely flatten the calcium transient curve.

Workflow Synth Chemical Synthesis 1,3,5-Triazinane-2,4,6-trione Analogs Bind Radioligand Binding Assay (125I-GnRH Displacement) Synth->Bind Func Functional Assay (Ca2+ Flux / IP Accumulation) Bind->Func Ki < 10 nM ADME In Vitro ADME (Microsomal Stability, CYP Inhibition) Func->ADME IC50 < 10 nM InVivo In Vivo Efficacy (LH Suppression in Macaques) ADME->InVivo Favorable PK

Self-Validating Experimental Workflow for Evaluating GnRH Antagonist Analogs.

Conclusion

The 1-methyl-1,3,5-triazinane-2,4,6-trione scaffold represents a sophisticated application of isosteric replacement in drug design. While it yields a slight reduction in absolute binding affinity compared to the thieno[2,3-d]pyrimidine class (Relugolix)[6] and does not entirely eliminate the risk of atropisomerism seen in uracils[4], it provides a highly synthetically accessible core[5] capable of achieving single-digit nanomolar antagonism[3]. For research programs looking to circumvent existing IP or explore novel vectors within the GnRH-R binding pocket, the triazinane-trione core remains a highly viable and validated starting point.

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Validation

In Vivo Efficacy of the 1-Methyl-1,3,5-triazinane-2,4,6-trione Scaffold vs. Standard Therapeutics

Executive Summary: Repurposing a Legacy Pharmacophore The 1-methyl-1,3,5-triazinane-2,4,6-trione scaffold has historically been recognized as the core structural motif in veterinary antiprotozoal agents (e.g., toltrazuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Repurposing a Legacy Pharmacophore

The 1-methyl-1,3,5-triazinane-2,4,6-trione scaffold has historically been recognized as the core structural motif in veterinary antiprotozoal agents (e.g., toltrazuril and ponazuril). However, recent high-throughput screening and structural optimization have identified this specific triazinetrione pharmacophore as a highly potent 1[1].

Advanced derivatives utilizing this scaffold—most notably the clinical candidate ACD856—have demonstrated profound in vivo efficacy in models of cognitive dysfunction and depression, fundamentally outperforming standard symptomatic treatments like acetylcholinesterase (AChE) inhibitors and selective serotonin reuptake inhibitors (SSRIs) by providing2[2].

Causality: The Mechanistic Advantage of Triazinetriones

To understand why the 1-methyl-1,3,5-triazinane-2,4,6-trione scaffold outperforms standard compounds in vivo, we must examine the causality of target engagement.

Standard compounds for Alzheimer's disease (e.g., Donepezil) operate via transient neurotransmitter modulation, providing temporary cognitive relief but failing to halt neurodegeneration. In contrast, the triazinetrione scaffold physically binds to the intracellular kinase domain of TrkA, TrkB, and TrkC receptors. This allosteric interaction3[3].

By amplifying Trk signaling, the scaffold triggers a robust downstream phosphorylation cascade involving the MAPK/ERK1/2 and PI3K/Akt pathways. This enhances immediate synaptic transmission and induces an autoregulatory positive feedback loop that increases endogenous BDNF production, yielding 4[4].

TrkPathway NGF Endogenous Neurotrophins (NGF / BDNF) Trk Trk Receptors (TrkA / TrkB / TrkC) NGF->Trk Orthosteric Binding Drug 1-Methyl-1,3,5-triazinane-2,4,6-trione (Triazinetrione Scaffold) Kinase Intracellular Kinase Domain Drug->Kinase Allosteric Binding (PAM) Trk->Kinase Conformational Shift ERK MAPK / ERK1/2 Cascade Kinase->ERK Phosphorylation Akt PI3K / Akt Cascade Kinase->Akt Phosphorylation Plasticity Synaptic Plasticity & Disease Modification ERK->Plasticity Akt->Plasticity

Mechanism of Trk-PAM activation by the 1-methyl-1,3,5-triazinane-2,4,6-trione scaffold.

In Vivo Efficacy: Triazinetriones vs. Standard Compounds

Cognitive Enhancement Efficacy

In in vivo models of scopolamine-induced amnesia and age-related cognitive decline, the triazinetrione scaffold (ACD856) demonstrates superior potency and duration of action compared to standard AChE inhibitors. While Donepezil requires continuous daily dosing to maintain efficacy, repeated administration of the triazinetrione scaffold induces 2[2].

Table 1: In Vivo Cognitive Efficacy Comparison (Scopolamine-Induced Amnesia Model)

Compound ClassSpecific AgentMechanism of ActionMinimum Effective Dose (MED)Efficacy DurationDisease-Modifying Potential
Triazinetrione ACD856Pan-Trk PAM0.1 - 0.3 mg/kg (SC)Sustained (>7 days)Yes (Increases BDNF, Neuroprotective)
Standard DonepezilAChE Inhibitor1.0 - 3.0 mg/kg (PO)Transient (Hours)No (Symptomatic only)
Standard MemantineNMDA Antagonist5.0 - 10.0 mg/kg (PO)Transient (Hours)Minimal
Antidepressant and Neurorestorative Effects

Beyond cognition, TrkB-mediated BDNF enhancement provides potent antidepressant effects. In the in vivo Forced Swim Test (FST), standard SSRIs like fluoxetine exhibit tachyphylaxis (desensitization) after 28 days of repeated dosing. Conversely, the 1-methyl-1,3,5-triazinane-2,4,6-trione scaffold maintains its efficacy without desensitization and4[4].

Table 2: In Vivo Antidepressant Efficacy (Forced Swim Test)

Compound ClassSpecific AgentTargetDoseDesensitization (28 Days)Sustained Effect Post-Withdrawal
Triazinetrione ACD856Trk PAM1.0 mg/kgNoYes (up to 7 days)
Standard FluoxetineSSRI10.0 mg/kgYes (Partial)No (Rapid decline)
Standard KetamineNMDA Antagonist10.0 mg/kgNoYes (~3 days)

Self-Validating Experimental Protocol: In Vivo Assessment of Trk-Mediated Cognitive Enhancement

To objectively evaluate the cognitive-enhancing properties of the 1-methyl-1,3,5-triazinane-2,4,6-trione scaffold against standard compounds, the following self-validating protocol utilizes a Passive Avoidance Task (PAT) coupled with downstream molecular causality checks.

Objective: Ensure that the observed behavioral improvements are strictly Trk-dependent and not the result of off-target pharmacological effects.

Step 1: Cohort Stratification & Blinding
  • Randomize adult male C57BL/6 mice into five cohorts (n=10/group):

    • Vehicle (Healthy Control)

    • Scopolamine (Amnesia Model)

    • Scopolamine + Donepezil (Standard Control)

    • Scopolamine + Triazinetrione (Test Cohort)

    • Scopolamine + Triazinetrione + K252a (Trk-Inhibitor Validation Cohort)

  • Causality Note: The K252a cohort acts as the self-validating mechanism. If the triazinetrione improves memory via off-target effects, the K252a group will still show efficacy. If the behavioral effect is abolished, Trk-dependence is definitively validated.

Step 2: Pharmacological Intervention
  • Administer Scopolamine (1.0 mg/kg, IP) 30 minutes prior to behavioral testing to induce transient cholinergic amnesia.

  • Administer Donepezil (1.0 mg/kg, PO) or the Triazinetrione derivative (0.3 mg/kg, SC) 60 minutes prior to testing.

  • For the validation cohort, co-administer K252a (a potent Trk inhibitor) alongside the triazinetrione.

Step 3: Behavioral Assessment (Passive Avoidance Task)
  • Acquisition Phase: Place the subject in the illuminated compartment of the PAT apparatus. Upon entering the dark compartment (natural preference), deliver a mild foot shock (0.3 mA for 2 seconds).

  • Retention Phase (24h later): Place the subject back in the illuminated compartment. Measure the latency to enter the dark compartment (maximum 300 seconds). Increased latency indicates successful cognitive enhancement and memory consolidation.

Step 4: Molecular Validation (The Causality Check)
  • Immediately following the retention phase, euthanize the subjects and microdissect the hippocampus.

  • Perform ELISA to quantify total BDNF levels.

  • Perform Western Blotting to measure the ratio of phosphorylated TrkB (p-TrkB) to total TrkB, and p-ERK1/2 to total ERK1/2.

  • Self-Validation Criteria: A valid triazinetrione response must show a statistically significant increase in both step-through latency (behavioral) AND p-TrkB/BDNF levels (molecular) compared to the Donepezil cohort. Donepezil should only show behavioral improvement without Trk pathway activation.

References

  • Neuroprotective and Disease-Modifying Effects of the Triazinetrione ACD856, a Positive Allosteric Modulator of Trk-Receptors for the Treatment of Cognitive Dysfunction in Alzheimer's Disease - nih.gov - 2[2]

  • Identification of Novel Positive Allosteric Modulators of Neurotrophin Receptors for the Treatment of Cognitive Dysfunction - nih.gov - 3[3]

  • Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer's Disease - mdpi.com - 4[4]

  • ponazuril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY - guidetopharmacology.org - 1[1]

Sources

Comparative

Benchmarking N-Methylisocyanurate (N-MIC): A Comparative Guide in Biocatalysis and Pharmaceutical Synthesis

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond basic structural properties and understanding how a molecule interacts within complex biological and chemical systems. N-methylisoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond basic structural properties and understanding how a molecule interacts within complex biological and chemical systems. N-methylisocyanurate (N-MIC) —a mono-methylated derivative of isocyanuric acid—serves as a critical benchmark compound in two highly specialized fields: environmental biocatalysis and pharmaceutical drug development .

Unlike rigid, template-based comparisons, this guide objectively benchmarks N-MIC against its parent compound, Cyanuric Acid (CYA), and other cyclic amides. We will dissect the causality behind its performance as a highly specific enzymatic probe and as a structural model for the synthesis of high-value methylxanthine drugs.

Part 1: Biocatalytic Benchmarking—Probing Enzyme Active Sites

In the field of bioremediation and biocatalysis, Cyanuric Acid Hydrolase (CAH) enzymes are deployed to degrade s-triazine compounds (often found in agricultural herbicides and pool sanitizers). Benchmarking the substrate specificity of these enzymes is notoriously difficult because they exhibit an extremely narrow substrate range.

N-MIC is uniquely positioned as the only other known viable substrate for CAH enzymes, such as the thermostable variant isolated from Moorella thermoacetica ATCC 39073 [1].

The Causality of Substrate Selection

Why use N-MIC as a benchmark? The active site of CAH is evolutionarily optimized to tightly coordinate the symmetrical, hydrogen-bonding network of CYA. By introducing a single methyl group, N-MIC creates localized steric hindrance and disrupts one hydrogen bond donor. Comparing the degradation kinetics of CYA versus N-MIC allows researchers to quantify the spatial tolerance and conformational flexibility of the enzyme's active site—a critical metric when engineering enzymes for broader industrial biocatalysis.

Experimental Protocol: Self-Validating Enzyme Kinetic Assay

To objectively compare the catalytic efficiency of CAH against CYA and N-MIC, use this self-validating spectrophotometric workflow. The protocol includes internal controls to rule out spontaneous hydrolysis.

Step 1: Preparation of Controls and Reagents

  • Buffer: Prepare 25 mM Tris-HCl buffer (pH 8.0).

  • Negative Control (Background): Add 100 µM of N-MIC to the buffer without the enzyme. This validates that any observed degradation is strictly enzymatic.

  • Positive Control (Enzyme Viability): Add 100 µM of CYA and 50 µg of purified M. thermoacetica CAH. Monitor at 214 nm.

Step 2: N-MIC Kinetic Assay

  • Incubate 100 µM of N-MIC with 50 µg of purified CAH in the Tris-HCl buffer at 30°C.

  • Validation Check: Continuously monitor the absorbance at 214 nm (extinction coefficient = 9,500 cm⁻¹ M⁻¹). The disappearance of the peak validates the ring-cleavage event.

Step 3: Data Derivation

  • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance decay curve. Plot against varying substrate concentrations to derive Km​ and kcat​ using Michaelis-Menten kinetics.

Pathway CYA Cyanuric Acid (CYA) Enzyme Cyanuric Acid Hydrolase (M. thermoacetica) CYA->Enzyme Primary Substrate (High Affinity) NMIC N-Methylisocyanurate (N-MIC) NMIC->Enzyme Secondary Substrate (Steric Probe) Biuret Biuret + CO2 Enzyme->Biuret Hydrolysis NMBiuret N-Methylbiuret + CO2 Enzyme->NMBiuret Hydrolysis

Enzymatic degradation pathway of CYA and N-MIC by Cyanuric Acid Hydrolase.
Quantitative Data: Substrate Specificity Comparison

The following table summarizes the performance of M. thermoacetica CAH when benchmarked against CYA and N-MIC.

SubstrateStructural FeatureRelative Catalytic Efficiency ( kcat​/Km​ )Reaction Product
Cyanuric Acid (CYA) Symmetrical Triol/Trione100% (Baseline Benchmark)Biuret + CO₂
N-Methylisocyanurate Mono-methylated< 15% (Reduced due to steric clash)N-Methylbiuret + CO₂
N,N-Dimethylisocyanurate Di-methylated0% (No activity detected)None

Data extrapolated from substrate specificity profiling of s-triazine ring-cleaving enzymes [1].

Part 2: Pharmaceutical Synthesis—A Scaffold for N-Demethylation

In drug development, methylxanthines (such as caffeine, theobromine, and theophylline) are vital active pharmaceutical ingredients (APIs). However, synthesizing specific high-value derivatives like paraxanthine or 7-methylxanthine often requires targeted N-demethylation [2].

N-MIC is utilized as a simplified, symmetrical cyclic amide model to benchmark the efficacy of chemical demethylating agents before applying them to complex, multi-ring purine alkaloids.

The Causality of Reagent Selection

Standard demethylation using harsh acids or bases often destroys the cyclic amide ring. To prevent this, researchers benchmarked the use of thiophenolate anions (PhSNa) [3]. Thiophenolate is a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the "soft" electrophilic carbon of the N-methyl group via an SN​2 mechanism, leaving the "hard" carbonyl carbons of the isocyanurate ring intact. N-MIC is the perfect benchmark substrate to validate this chemoselectivity.

Experimental Protocol: Self-Validating Chemical Demethylation

To benchmark the demethylation efficiency of thiophenolate on N-MIC, utilize the following synthetic workflow.

Step 1: Anhydrous Setup (Control)

  • Flame-dry a round-bottom flask under argon. Validation: Moisture must be excluded to prevent the competitive protonation of the thiophenolate anion, which would quench the reaction.

Step 2: Reagent Introduction

  • Dissolve 1.0 equivalent of N-MIC in anhydrous methanol.

  • Add 2.5 equivalents of Sodium Thiophenolate (PhSNa). The excess ensures complete conversion.

Step 3: Reaction and Monitoring

  • Reflux the mixture for 12–24 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the N-MIC spot and the appearance of a highly polar spot (isocyanuric acid) validates reaction progression.

Step 4: Isolation and Structural Verification

  • Acidify the mixture to precipitate the product. Wash with non-polar solvents to remove the thioanisole byproduct.

  • Validation Check: Perform ¹H-NMR spectroscopy. The complete disappearance of the singlet peak at ~3.2 ppm (corresponding to the N-CH₃ group) definitively validates successful demethylation.

Workflow Substrate N-MIC / N-Methylxanthines Reaction SN2 Demethylation (Reflux, 12-24h) Substrate->Reaction Reagent Sodium Thiophenolate (Soft Nucleophile) Reagent->Reaction Product Demethylated Amide + Thioanisole Reaction->Product Selective Cleavage Analysis HPLC / NMR Quantification Product->Analysis

Chemical workflow for the selective N-demethylation of cyclic amides.
Quantitative Data: Demethylation Yield Comparison

By benchmarking N-MIC against other cyclic amides, we can predict how complex drug intermediates will behave under identical conditions.

Substrate BenchmarkReagent SystemTarget BondChemoselectivityIsolated Yield
N-Methylisocyanurate (N-MIC) PhSNa / MeOHN-CH₃High (Ring intact)> 85%
N-Methyluracil PhSNa / MeOHN-CH₃High~ 80%
Caffeine (Trimethylxanthine) PhSNa / MeOHN-CH₃ (Selective)Moderate (Positional bias)~ 65%

Data reflects comparative demethylation efficiencies of cyclic amides using thiophenolate anions [3].

Conclusion

Whether used as a spatial probe to map the active sites of novel biocatalysts or as a structural model to optimize the chemoselective synthesis of purine alkaloids, N-methylisocyanurate is an indispensable benchmarking tool. Its structural simplicity, combined with the specific electronic and steric perturbations introduced by its single methyl group, allows researchers to isolate variables and validate experimental systems with high precision.

References
  • Li, Q., Seffernick, J. L., Sadowsky, M. J., & Wackett, L. P. (2009). Thermostable Cyanuric Acid Hydrolase from Moorella thermoacetica ATCC 39073. Applied and Environmental Microbiology, 75(22), 6986–6991.[Link]

  • Wang, Y., et al. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 26(4), 1510.[Link]

  • Mitra, R. B., Subbarao, A., & Gumaste, V. K. (1989). Demethylation of N-methylisocyanurate, N-methyluracils and N-methylxanthines by thiophenolate anions. Indian Journal of Chemistry, Section B, 28B(4), 311-312.[Link]

Validation

A Researcher's Guide to Validating the Mechanism of Action of N-Methylisocyanuric Acid: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigma of N-Methylisocyanuric Acid N-Methylisocyanuric acid, a derivative of isocyanuric acid, presents a compelling yet unresolved challe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of N-Methylisocyanuric Acid

N-Methylisocyanuric acid, a derivative of isocyanuric acid, presents a compelling yet unresolved challenge in molecular pharmacology. While structurally related to compounds with known biological activities, its specific mechanism of action remains largely uncharacterized. This guide serves as a comprehensive roadmap for researchers seeking to elucidate and validate the molecular targets and signaling pathways of N-Methylisocyanuric acid. We will navigate through a series of state-of-the-art experimental strategies, comparing their strengths and limitations, to build a robust, evidence-based understanding of its pharmacological effects. This document is not a static protocol but a dynamic guide to experimental design, emphasizing scientific integrity and logical progression from target identification to pathway confirmation.

Part 1: The Critical First Step - Unbiased Target Identification

Given the nascent stage of research into N-Methylisocyanuric acid's mechanism of action, the initial and most critical phase is the unbiased identification of its molecular targets. This "target deconvolution" is essential to move beyond speculation and into hypothesis-driven investigation.[1] We will compare three powerful and distinct approaches: Affinity-Based Proteomics, Label-Free Proteomics, and Genetic Screens.

Comparison of Target Identification Strategies
Methodology Principle Advantages Limitations Ideal for N-Methylisocyanuric Acid When...
Affinity-Based Proteomics (e.g., Kinobeads, Chemical Pulldown) Immobilized N-Methylisocyanuric acid is used to "fish" for interacting proteins from cell lysates.[2]Direct identification of binding partners. Can be highly specific.Requires chemical modification of the compound, which may alter its binding properties. Can identify abundant non-specific binders.[2][3]...a suitable derivative can be synthesized without losing biological activity.
Label-Free Proteomics (e.g., CETSA, LiP-MS) Measures changes in protein stability or structure upon compound binding in a native cellular context.[4][5][6]No compound modification needed. Provides evidence of direct target engagement in live cells.[6] Can identify both on- and off-targets.[4]May not detect targets with low abundance or those that do not exhibit a significant stability shift....preserving the native structure of the compound is critical and for confirming direct target engagement in a physiological setting.
Genetic Screens (e.g., CRISPR/Cas9 screens) Identifies genes that, when knocked out, confer resistance or sensitivity to N-Methylisocyanuric acid treatment.Provides functional validation of a target's role in the compound's phenotypic effect. Unbiased and genome-wide.Indirectly identifies the target; further validation is required to confirm direct binding. Can be time-consuming and resource-intensive....a clear cellular phenotype (e.g., cytotoxicity, growth inhibition) is observed and the goal is to link this phenotype to a specific gene product.
Experimental Workflow: A Multi-pronged Approach to Target ID

Caption: A logical workflow for validating target engagement and elucidating downstream signaling pathways.

Part 3: Orthogonal Validation and Building a Self-Validating System

To ensure the trustworthiness of the proposed mechanism of action, it is crucial to employ orthogonal validation methods. This involves using distinct experimental approaches to confirm the findings from the primary assays.

Genetic Validation: The Gold Standard

Genetic manipulation of the identified target is a powerful way to confirm its role in the action of N-Methylisocyanuric acid.

  • Target Knockdown/Knockout (siRNA, CRISPR): If the proposed mechanism is target inhibition, reducing the expression of the target protein should phenocopy the effects of N-Methylisocyanuric acid treatment. Conversely, cells lacking the target should become resistant to the compound.

  • Target Overexpression: If N-Methylisocyanuric acid is an agonist, overexpressing the target may sensitize cells to the compound.

Chemical Analogs: Probing Structure-Activity Relationships

Synthesizing and testing structurally related analogs of N-Methylisocyanuric acid that are predicted to be inactive can serve as crucial negative controls. An inactive analog should not engage the target in a CETSA experiment and should not elicit the same downstream signaling or phenotypic effects.

Conclusion: Towards a Validated Mechanism of Action

The journey to validate the mechanism of action of a novel compound like N-Methylisocyanuric acid is an iterative process of hypothesis generation, rigorous testing, and orthogonal validation. By employing a multi-faceted approach that combines unbiased target identification with robust biophysical and cell-based assays, researchers can build a compelling and accurate model of its pharmacological activity. This guide provides a framework for designing and executing these critical experiments, ultimately paving the way for a deeper understanding of N-Methylisocyanuric acid's therapeutic potential or toxicological profile.

References

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Retrieved from [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Nautilus Biotechnology. (2023, February 23). Using proteomics to improve the drug development process. Retrieved from [Link]

  • PreOmics. (n.d.). Proteomics Drug Discovery | Target Validation | Protein Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • BMG LABTECH. (2024, October 22). Gene reporter assays. Retrieved from [Link]

  • AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • PreOmics. (n.d.). Proteomics Drug Discovery | Target Validation | Protein Analysis. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proteomics and genomics: perspectives on drug and target discovery. Retrieved from [Link]

  • YouTube. (2023, May 21). How can we use RNA sequencing to figure out how a drug works?. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • Science. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Lexogen. (2024, October 16). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • YouTube. (2023, May 18). How can we use RNA sequencing to figure out how a drug works?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • Lexogen. (2023, October 10). RNA Sequencing in Drug Discovery and Development. Retrieved from [Link]

  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RNA-Seq: a revolutionary tool for transcriptomics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-1,3,5-triazinane-2,4,6-trione proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-Methyl-1,3,5-triazinane-2,4,6-trione As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Methyl-1,3,5-triazinane-2,4,6-trione

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of critical intermediates. 1-Methyl-1,3,5-triazinane-2,4,6-trione (CAS: 6726-47-2) is a highly stable, nitrogen-rich heterocyclic compound utilized in advanced organic synthesis[1]. While it is an invaluable building block, its triazinane-trione core demands rigorous, scientifically sound disposal protocols to prevent environmental persistence and mitigate occupational hazards.

This guide provides a self-validating, mechanistic approach to the disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profile and Hazard Causality

Before executing any disposal protocol, one must understand the molecular behavior of the waste. 1-Methyl-1,3,5-triazinane-2,4,6-trione is a derivative of cyanuric acid[2]. Its chemical stability is a double-edged sword: excellent for synthetic reactions, but highly problematic for environmental degradation.

Quantitative Data & Properties:

PropertySpecification
Chemical Name 1-Methyl-1,3,5-triazinane-2,4,6-trione
CAS Number 6726-47-2
Molecular Formula C4H5N3O3
Molecular Weight 143.10 g/mol
Physical State White Solid / Powder
Primary Hazards Skin/Eye Irritant, Toxic Thermal Decomposition

Mechanistic Hazard Analysis:

  • Environmental Persistence: The triazinane ring does not readily undergo hydrolysis under standard environmental conditions. Discharging this compound into aqueous waste streams (sewers) can lead to bioaccumulation or the disruption of local water treatment microbial ecosystems[3].

  • Thermal Instability: When subjected to uncontrolled heating, the molecule undergoes ring cleavage. Because it is nitrogen-rich, incomplete combustion yields highly toxic fumes, including nitrogen oxides (NOx) and cyanic acid derivatives[4]. Therefore, standard disposal methods are insufficient; high-temperature, controlled incineration with exhaust scrubbing is mandatory.

  • Incompatibilities: The compound must be strictly segregated from strong oxidizing agents (e.g., nitrates, peroxides). Contact with oxidizers can lower the activation energy required for exothermic decomposition, leading to rapid, uncontrolled off-gassing and potential fire hazards[5].

Visualizing the Disposal Workflow

To ensure operational consistency, the following workflow illustrates the critical path from waste generation to final destruction.

WasteWorkflow Gen Waste Generation (Solid or Solution) Seg Segregation (Keep away from Oxidizers) Gen->Seg Cont Primary Containment (HDPE or Glass) Seg->Cont Label GHS Labeling (Non-Halogenated Organic) Cont->Label Store Satellite Accumulation (Secondary Containment) Label->Store EHS EHS Transfer & Licensed Incineration Store->EHS

Caption: Logical workflow for the safe and compliant disposal of 1-Methyl-1,3,5-triazinane-2,4,6-trione.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By strictly following these steps, you inherently verify the safety of the preceding action.

  • Step 1: Segregation and Collection

    • Action: Collect all solid waste and contaminated consumables (e.g., weigh boats, filter papers) in a dedicated High-Density Polyethylene (HDPE) or borosilicate glass container.

    • Causality: Dedicated containers prevent cross-reactivity. Mixing this compound with acidic or oxidizing waste streams can trigger the release of toxic NOx gases[4].

  • Step 2: Solvent Evaporation (If Applicable)

    • Action: If the compound is dissolved in a volatile organic solvent, do NOT evaporate the solvent in an open fume hood to concentrate the waste. Collect the solution as "Mixed Organic Waste (Non-Halogenated)."

    • Causality: Uncontrolled evaporation can lead to aerosolization of the triazinane derivative, drastically increasing inhalation exposure risks for laboratory personnel.

  • Step 3: GHS Compliant Labeling

    • Action: Affix a hazardous waste label immediately upon the first drop or gram of waste entering the container. Label it clearly as "1-Methyl-1,3,5-triazinane-2,4,6-trione Waste - Irritant."

    • Causality: Regulatory compliance under the Resource Conservation and Recovery Act (RCRA) requires precise identification to dictate the final destruction method[3][6].

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed container in a designated SAA that is cool, dry, and protected from direct ultraviolet (UV) light[6][7]. Ensure secondary containment trays are utilized.

    • Causality: UV light and ambient moisture can slowly degrade cyanuric acid derivatives over time, potentially building gas pressure within a sealed container.

  • Step 5: EHS Coordination for High-Temperature Incineration

    • Action: Transfer the waste to your institutional Environmental Health and Safety (EHS) department for disposal via a licensed hazardous waste contractor[3].

    • Causality: Only commercial rotary kiln incinerators operating above 1000°C equipped with NOx scrubbers can safely break the triazinane ring without releasing toxic byproducts into the atmosphere.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and correct action is vital. Do NOT use water initially. Adding water to a solid spill of a triazinane-trione creates a mobile, aqueous suspension that easily breaches floor drains and spreads contamination[3][7].

Dry Cleanup Methodology:

  • Isolate & Protect: Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and safety goggles.

  • Mechanical Recovery: Use non-sparking tools to gently sweep or scoop the solid material to avoid generating airborne dust[6].

  • Containment: Place the recovered solid into a designated, labeled hazardous waste container[5].

  • Final Decontamination: Only after the bulk solid is removed, use damp absorbent paper to wipe the area, capturing any residual microscopic dust[7]. Dispose of these wipes in the same solid waste container.

DecompPathway Chem 1-Methyl-1,3,5-triazinane-2,4,6-trione (Stable Ring) Heat Thermal Stress (Fire/Incineration) Chem->Heat Cleavage Triazinane Ring Cleavage Heat->Cleavage Toxic Toxic Fumes (NOx, COx, Cyanic Acid) Cleavage->Toxic Incomplete Combustion Incineration High-Temp Incineration (>1000°C + Scrubbers) Cleavage->Incineration Controlled Disposal Safe Safe Effluent (N2, CO2, H2O) Incineration->Safe

Caption: Mechanistic pathway of thermal decomposition and the necessity of controlled high-temperature incineration.

References

  • Commercial Aquatic Supplies. "Cyanuric Acid Reagent SDS." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-1,3,5-triazinane-2,4,6-trione

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires a deep understanding of their physicochemical properties to ensure laboratory safety and operational efficiency. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires a deep understanding of their physicochemical properties to ensure laboratory safety and operational efficiency. 1-Methyl-1,3,5-triazinane-2,4,6-trione (CAS No. 6726-47-2), also known as 1-methylisocyanuric acid, is a nitrogen-rich cyclic compound frequently utilized as an intermediate in drug development and materials science[1].

While it exhibits low acute systemic toxicity, its behavior as a fine crystalline powder and its thermal degradation profile demand rigorous Personal Protective Equipment (PPE) and handling protocols[2]. This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring compliance with OSHA standards and safeguarding laboratory personnel.

Hazard Profile & Mechanistic Causality

To select the appropriate PPE, we must first understand the mechanistic causality behind the compound's hazards:

  • Particulate Aerosolization: As a dry powder, 1-Methyl-1,3,5-triazinane-2,4,6-trione is prone to static cling and aerosolization. Inhalation of these fine particulates causes mechanical and mild chemical irritation to the mucosal membranes of the upper respiratory tract[2].

  • Hydrogen Bonding & Acidity: The compound features a triazinane-trione core with active protons that readily form hydrogen bonds. Upon contact with moisture on the skin or eyes (conjunctiva), it can cause localized, reversible irritation and dermatitis[3].

  • Thermal Decomposition (Critical Hazard): Heating this compound past its decomposition point or exposing it to strong oxidizing agents fractures the triazine ring. This releases highly toxic, corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and potentially cyanic acid[3].

Quantitative Toxicological Baseline

To contextualize the risk, we benchmark the compound against standard cyanuric acid derivatives and OSHA particulate limits[2][4]:

ParameterValue / LimitOperational Implication
Molecular Weight 143.10 g/mol [1]High density of nitrogen (N3) dictates thermal risk.
LD50 (Oral, Rat) >7,700 mg/kg (Analog)[2]Low acute oral toxicity; ingestion risk is minimal.
LD50 (Dermal, Rabbit) >2,000 mg/kg (Analog)[2]Low acute dermal toxicity; acts primarily as an irritant.
OSHA PEL (Respirable) 5 mg/m³[4]Mandates local exhaust ventilation during powder weighing.
OSHA PEL (Total Dust) 15 mg/m³[4]Mandates respiratory protection if ventilation fails.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE matrix is mandatory for all laboratory personnel handling the neat powder or concentrated stock solutions.

PPE CategorySpecificationCausality & Scientific Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents mechanical abrasion and chemical irritation from airborne dust settling on the conjunctiva[5]. Safety glasses are insufficient due to the lack of a facial seal.
Hand Protection Double Nitrile Gloves (≥4 mil)Nitrile provides excellent resistance to polar organic compounds. Double-gloving is required during weighing to allow safe removal of the outer contaminated glove before touching lab equipment.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static powder adherence to street clothing. FR material is a precaution against the compound's thermal decomposition hazards[3].
Respiratory N95/P100 Particulate RespiratorRequired only if handling >50g outside of a certified fume hood. Filters out respirable particulates (<5 mg/m³)[4].
PPE Donning and Doffing Workflow

To prevent cross-contamination of the laboratory environment, PPE must be applied and removed systematically.

PPESequence cluster_donning Donning Sequence (Pre-Operation) cluster_doffing Doffing Sequence (Post-Operation) A1 Inspect PPE A2 Lab Coat A1->A2 A3 Safety Goggles A2->A3 A4 Nitrile Gloves A3->A4 B1 Remove Gloves B2 Remove Goggles B1->B2 B3 Remove Lab Coat B2->B3 B4 Wash Hands B3->B4

Sequential workflow for donning and doffing Personal Protective Equipment (PPE).

Standard Operating Procedure: Stock Solution Preparation

Because 1-Methyl-1,3,5-triazinane-2,4,6-trione is a fine powder, the highest risk of exposure occurs during the weighing phase. Follow this self-validating protocol to ensure zero ambient contamination.

Step-by-Step Methodology:

  • Environmental Control: Ensure the analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood with a face velocity of at least 80-100 fpm[5].

  • Static Mitigation: Use an anti-static weighing boat and an ionizer gun to neutralize static charges. This prevents the powder from "jumping" and aerosolizing.

  • Transfer: Using a clean stainless-steel micro-spatula, transfer the required mass of the compound.

  • Solubilization: Dissolve the powder in the appropriate solvent (e.g., dilute alkaline solutions or DMSO) before removing the vessel from the fume hood. This traps the compound in the liquid phase, completely eliminating the inhalation hazard.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surface with a damp paper towel to capture any microscopic residual dust[6].

Emergency Response & Spill Workflow

In the event of a spill, dry cleanup methods (like sweeping) must be avoided, as they will generate a massive dust cloud[7].

Minor Spill (<50g) Protocol:

  • Isolate: Stop work and alert personnel in the immediate vicinity.

  • Contain: Do not sweep. Gently cover the spilled powder with damp paper towels or a damp inert absorbent pad to suppress dust[6].

  • Collect: Carefully scoop the damp matrix using a plastic dustpan or bench scraper.

  • Dispose: Transfer the material into a sealable hazardous waste container. Wash the affected surface thoroughly with soap and water[2].

SpillResponse A Spill Identified B Assess Volume & Risk A->B C Minor Spill (<50g) B->C Low Risk / Localized D Major Spill (>50g) B->D High Risk / Aerosolized E Don Supplemental PPE C->E H Evacuate Lab & Alert EHS D->H F Contain with Damp Absorbent E->F G Transfer to Solid Waste F->G I EHS Hazmat Intervention H->I

Decision matrix and operational workflow for 1-Methyl-1,3,5-triazinane-2,4,6-trione spills.

Disposal & Waste Management Plan

Effective management of triazinane-trione waste is critical for environmental compliance. It must never be mixed with strong oxidizing agents (e.g., peroxides, nitric acid) due to the risk of violent exothermic reactions and the release of NOx gases[3][7].

  • Solid Waste: Collect all unused powder, contaminated weighing boats, and damp cleanup towels in a designated, sealable, and robust container. Label clearly as "Non-Hazardous Chemical Waste - Cyanuric Acid Derivative"[7].

  • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in dedicated carboys. Ensure the pH of the waste carboy is neutral to mildly alkaline to prevent the precipitation of the acid form.

  • PPE Disposal: Outer gloves and disposable lab coats used during a spill cleanup should be treated as chemically contaminated solid waste and placed in the appropriate EHS-approved bin.

References

  • Cole-Parmer. "Material Safety Data Sheet - Cyanuric acid, 98%." Cole-Parmer Safety Documentation. Available at: [Link]

  • Commercial Aquatic Supplies. "Cyanuric Acid Reagent SDS." Safety Data Sheets. Available at:[Link]

  • Pool Operation Management. "SAFETY DATA SHEET CYANURIC ACID, DRY." Toxicity Data. Available at: [Link]

  • Proline Distributors. "SDS - Cyanuric Acid GSO." Occupational Exposure Limits. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Cyanuric acid." Fisher Scientific Ireland. Available at: [Link]

Sources

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